4-(Tert-butyldimethylsilyloxymethyl)pyridine
Description
Properties
IUPAC Name |
tert-butyl-dimethyl-(pyridin-4-ylmethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-10-11-6-8-13-9-7-11/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUQXLLGHZISLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450925 | |
| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117423-41-3 | |
| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Utility of 4-(Tert-butyldimethylsilyloxymethyl)pyridine in Modern Synthesis and Drug Discovery
CAS Number: 117423-41-3
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Tert-butyldimethylsilyloxymethyl)pyridine, a versatile synthetic intermediate, has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its unique structural features, combining the nucleophilic yet sterically hindered pyridine ring with a robust silyl ether protecting group, render it an invaluable tool for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and diverse applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols and workflow visualizations are presented to facilitate its practical application in the laboratory.
Introduction
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and a basic center, crucial for molecular recognition at biological targets.[2] The strategic functionalization of the pyridine ring is therefore a cornerstone of modern drug design. This compound serves as a key building block in this endeavor, offering a protected hydroxymethyl group at the 4-position. The tert-butyldimethylsilyl (TBDMS) protecting group provides excellent stability under a wide range of reaction conditions, yet can be selectively removed under mild protocols, unmasking the primary alcohol for further elaboration.[3] This guide will explore the synthesis, properties, and applications of this important reagent.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective utilization. The key data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 117423-41-3 | Chem-Impex |
| Molecular Formula | C₁₂H₂₁NOSi | Chem-Impex |
| Molecular Weight | 223.39 g/mol | Chem-Impex |
| Appearance | Not specified, likely a liquid or low-melting solid | General knowledge |
| Storage Conditions | Store at 0-8°C | Chem-Impex |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the silylation of 4-(hydroxymethyl)pyridine. The following protocol is a representative procedure based on established methods for the formation of TBDMS ethers.
Materials and Reagents
-
4-(Hydroxymethyl)pyridine
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(hydroxymethyl)pyridine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add imidazole (2.2 eq) or triethylamine (1.5 eq) to the solution and stir until fully dissolved.
-
Silylation: To the stirred solution, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature. The reaction is typically exothermic, and a cooling bath may be necessary to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel if necessary, although in many cases the product is of sufficient purity for subsequent steps.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Applications in Drug Development and Organic Synthesis
The utility of this compound stems from the orthogonal reactivity of its two key functional groups.
Role as a Protected Building Block
The primary application of this compound is as a protected form of 4-(hydroxymethyl)pyridine. The TBDMS group is stable to a wide variety of reagents, including organometallics, mild acids and bases, and many oxidizing and reducing agents. This allows for extensive chemical modifications to be performed on the pyridine ring without affecting the protected alcohol.[3]
Pyridine Ring Chemistry
The pyridine nitrogen can be protonated, alkylated, or oxidized to the N-oxide. The pyridine ring itself can undergo nucleophilic aromatic substitution, particularly when activated by an N-oxide or a suitable leaving group at another position. Furthermore, deprotonation at the 2- or 6-positions with strong bases can generate nucleophilic species for further functionalization.
Deprotection and Further Elaboration
Once the desired modifications to the pyridine core are complete, the TBDMS group can be readily cleaved using fluoride reagents such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine. The liberated primary alcohol can then be used in a variety of subsequent transformations, including oxidation to the aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic displacement.
Logical Relationship of Applications
Caption: Synthetic utility of the target compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its robust protecting group strategy allows for selective manipulation of the pyridine core, followed by unmasking of the hydroxymethyl functionality for further diversification. The experimental protocol and workflows provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the development of novel therapeutics and functional materials.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
In-Depth Technical Guide: 4-(Tert-butyldimethylsilyloxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Tert-butyldimethylsilyloxymethyl)pyridine, a key synthetic intermediate in pharmaceutical and materials science. The document details its chemical and physical properties, with a focus on its application as a protecting group for 4-(hydroxymethyl)pyridine. A detailed experimental protocol for its deprotection is provided, along with quantitative data and a workflow visualization to support its practical application in a laboratory setting.
Core Compound Properties
This compound is a versatile silyl ether commonly used in organic synthesis. The tert-butyldimethylsilyl (TBDMS or TBS) group serves as a robust protecting group for the primary alcohol of 4-(hydroxymethyl)pyridine, allowing for selective reactions at other positions of the pyridine ring. This protection enhances the solubility and stability of the molecule in various organic solvents, making it a valuable building block for complex molecular architectures.[1]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 223.39 g/mol |
| Molecular Formula | C₁₂H₂₁NOSi |
| CAS Number | 117423-41-3 |
| Boiling Point | 271.5 °C at 760 mmHg |
| Density | 0.93 g/cm³ |
Synthetic Applications and Utility
The primary utility of this compound lies in its role as a protected form of 4-(hydroxymethyl)pyridine. The TBDMS group is stable under a wide range of reaction conditions, yet can be selectively removed under mild conditions, typically using a fluoride source. This strategy is frequently employed in multi-step syntheses within drug development and medicinal chemistry, where precise control over reactive functional groups is paramount.
The pyridine moiety itself is a critical scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other interactions with biological targets. Protecting the hydroxymethyl group allows chemists to modify the pyridine ring or build upon it without undesired side reactions involving the alcohol.
Experimental Protocol: Deprotection to 4-(hydroxymethyl)pyridine
The cleavage of the silyl ether to regenerate the parent alcohol is a common and critical step. The following protocol details a standard procedure using Tetra-n-butylammonium fluoride (TBAF), a widely used reagent for this transformation due to its high affinity for silicon.[2][3][4][5]
Materials
-
This compound
-
Tetra-n-butylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous THF to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Reagent Addition: Add the 1 M TBAF solution in THF (1.1-1.2 equivalents) dropwise to the stirred solution. The addition should be slow to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar product spot (4-(hydroxymethyl)pyridine).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 4-(hydroxymethyl)pyridine by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Troubleshooting
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction time can be extended, or the temperature may be gently elevated. For sterically hindered substrates, a slight excess of TBAF may be required.
-
Low Yield: The basicity of TBAF can sometimes lead to the degradation of sensitive substrates. If this is suspected, buffering the reaction with a mild acid like acetic acid may improve the yield.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the deprotection process.
Caption: Workflow for the TBAF-mediated deprotection of this compound.
Conclusion
This compound is an indispensable tool in modern organic synthesis, providing a reliable method for the temporary masking of the hydroxymethyl functionality on a pyridine core. Understanding its properties and the protocols for its cleavage is essential for researchers in drug discovery and related fields. The detailed methodology and workflow provided in this guide serve as a practical resource for the efficient application of this compound in complex synthetic endeavors.
References
- 1. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-(Tert-butyldimethylsilyloxymethyl)pyridine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Tert-butyldimethylsilyloxymethyl)pyridine is a versatile pyridine derivative widely utilized in organic synthesis as a protected form of 4-(hydroxymethyl)pyridine. The introduction of the tert-butyldimethylsilyl (TBDMS) group as a bulky silyl ether protecting group allows for the selective manipulation of other functional groups within a molecule while preventing unwanted reactions of the primary alcohol. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a particular focus on its relevance in the field of drug development.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds frequently incorporated into the structures of pharmaceuticals and other biologically active compounds. The functionalization of the pyridine ring is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. 4-(Hydroxymethyl)pyridine, a readily available starting material, offers a convenient handle for further molecular elaboration. However, the reactive primary hydroxyl group often requires protection during multi-step synthetic sequences.
The tert-butyldimethylsilyl (TBDMS) ether is a popular choice for protecting alcohols due to its ease of introduction, stability under a wide range of reaction conditions, and selective removal. This compound serves as a crucial intermediate, enabling chemists to perform reactions on the pyridine ring or other parts of the molecule without interference from the hydroxymethyl group. Its application is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl-dimethyl(pyridin-4-ylmethoxy)silane | |
| Synonyms | 4-(((Tert-Butyldimethylsilyl)oxy)methyl)pyridine | [1] |
| CAS Number | 117423-41-3 | [1] |
| Molecular Formula | C₁₂H₂₁NOSi | [2] |
| Molecular Weight | 223.39 g/mol | [2] |
| Appearance | Pale Yellow Oil | |
| Boiling Point | 271.5 °C at 760 mmHg | |
| Density | 0.93 g/cm³ |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.54 (d, J = 5.9 Hz, 2H, Py-H2, H6), 7.25 (d, J = 5.9 Hz, 2H, Py-H3, H5), 4.75 (s, 2H, CH₂), 0.94 (s, 9H, C(CH₃)₃), 0.10 (s, 6H, Si(CH₃)₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 150.0, 147.5, 120.5, 62.9, 25.8, 18.3, -5.4 |
| Mass Spectrum (EI) | m/z (%): 223 (M⁺), 166 (M⁺ - C₄H₉), 134 |
| Infrared (FTIR, neat) | ν (cm⁻¹): 2955, 2929, 2857 (C-H), 1605 (C=N), 1472, 1411, 1255 (Si-C), 1108 (Si-O-C), 837 (Si-C) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the silylation of 4-(hydroxymethyl)pyridine using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Imidazole is commonly used as a catalyst and base to activate the silylating agent.
Materials:
-
4-(Hydroxymethyl)pyridine
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound as a pale yellow oil.
Applications in Drug Development
The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The ability to selectively functionalize the pyridine ring is crucial for the development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. This compound serves as a key building block in the synthesis of such compounds.
The TBDMS-protected hydroxymethyl group allows for a variety of chemical transformations to be performed on the pyridine ring, such as:
-
Metal-catalyzed cross-coupling reactions: The pyridine nitrogen can direct ortho-metalation, allowing for the introduction of substituents at the C3 or C5 positions.
-
Nucleophilic aromatic substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly when activated by an appropriate leaving group.
-
N-oxidation and subsequent functionalization: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can then be used to introduce functional groups at various positions on the ring.
Once the desired modifications to the pyridine ring are complete, the TBDMS protecting group can be readily removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to reveal the primary alcohol for further derivatization or as the final product.
The use of this compound in drug development streamlines the synthesis of complex pyridine-containing molecules by providing a robust and reliable method for protecting a key functional group. This enables the efficient exploration of structure-activity relationships and the optimization of lead compounds.
Conclusion
This compound is a valuable synthetic intermediate that plays a significant role in modern organic synthesis, particularly in the realm of drug discovery and development. The robust nature of the TBDMS protecting group, combined with its straightforward introduction and removal, makes this compound an ideal choice for the temporary masking of the 4-hydroxymethyl functionality on a pyridine ring. This allows for diverse and selective chemical manipulations, ultimately facilitating the synthesis of complex and novel pyridine-containing molecules with potential therapeutic applications. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize this important building block in their synthetic endeavors.
References
An In-depth Technical Guide to the Physical Properties of 4-(Tert-butyldimethylsilyloxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Tert-butyldimethylsilyloxymethyl)pyridine is a versatile silyl ether derivative of 4-pyridinemethanol. In organic synthesis, the tert-butyldimethylsilyl (TBDMS or TBS) group serves as a robust protecting group for the primary alcohol functionality of 4-pyridinemethanol. This protection strategy is crucial in multi-step syntheses, allowing for transformations on other parts of the molecule without affecting the hydroxyl group. The stability of the TBDMS ether under a variety of reaction conditions, coupled with its straightforward and selective removal, makes it an invaluable tool for chemists in the fields of medicinal chemistry, materials science, and catalysis.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines experimental protocols for the determination of these properties, and includes a workflow for its synthesis and purification.
Core Physical Properties
The physical characteristics of this compound are essential for its handling, application in reactions, and purification. While some specific physical constants for this compound are not widely reported in the literature, the available data, primarily from chemical suppliers, are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁NOSi | [1][2][3] |
| Molecular Weight | 223.39 g/mol | [1][2] |
| Appearance | Pale Yellow Oil | [2] |
| CAS Number | 117423-41-3 | [1][2][3] |
| Storage Conditions | 2-8°C | [1][2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental methodologies that can be employed to determine the key physical properties of liquid organic compounds such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids, distillation is a common and accurate method for this determination.
Protocol: Simple Distillation
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask. Ensure all joints are properly sealed.
-
Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is in equilibrium with the distilling liquid.
-
Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.[4][5]
Determination of Density
The density of a substance is its mass per unit volume. For a liquid, this can be determined gravimetrically.
Protocol: Gravimetric Method
-
Mass of Empty Container: Accurately weigh a clean, dry volumetric flask of a known volume (e.g., 1.00 mL or 5.00 mL) on an analytical balance.
-
Mass of Filled Container: Carefully fill the volumetric flask to the calibration mark with this compound. Ensure there are no air bubbles. Reweigh the filled flask.
-
Calculation: The mass of the liquid is the difference between the mass of the filled flask and the empty flask. The density is then calculated by dividing the mass of the liquid by its known volume.[6][7][8][9]
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that is useful for identification and purity assessment.
Protocol: Using an Abbe Refractometer
-
Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C or 25°C).
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index value from the scale.
-
Correction: If the measurement is not performed at the standard temperature, a temperature correction may be necessary.[10][11][12][13]
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through the silylation of 4-pyridinemethanol. This process involves the reaction of the alcohol with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base.
Experimental Protocol: Silylation of 4-Pyridinemethanol
-
Reaction Setup: To a solution of 4-pyridinemethanol (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a base, typically imidazole (2.5 equivalents).
-
Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[14][15][16][17][18][19][20]
Workflow Diagram
Caption: Synthesis and purification workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pschemicals.com [pschemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. study.com [study.com]
- 7. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. m.youtube.com [m.youtube.com]
- 12. faculty.weber.edu [faculty.weber.edu]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. Silyl ether - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. General Silylation Procedures - Gelest [technical.gelest.com]
- 19. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide to 4-(Tert-butyldimethylsilyloxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available solubility data and synthetic protocols for 4-(Tert-butyldimethylsilyloxymethyl)pyridine. Due to the limited availability of quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on qualitative solubility characteristics derived from synthetic procedures and the physicochemical properties of the molecule. A detailed experimental protocol for the systematic determination of solubility is provided to enable researchers to generate precise data for their specific applications. Furthermore, a visualization of the common synthetic pathway for this compound is presented to illustrate the typical laboratory workflow.
Introduction
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 117423-41-3 | |
| Molecular Formula | C₁₂H₂₁NOSi | |
| Molecular Weight | 223.39 g/mol | |
| Appearance | Pale Yellow Oil | |
| Boiling Point | 271.5 °C at 760 mmHg | |
| Density | 0.93 g/cm³ |
Solubility Data
Quantitative solubility data for this compound is not extensively reported in the public domain. However, qualitative solubility can be inferred from its chemical structure and information gleaned from synthetic procedures. The presence of the large, nonpolar tert-butyldimethylsilyl group and the aromatic pyridine ring suggests that the compound is likely soluble in a range of common organic solvents and has low solubility in water.
Qualitative Solubility Summary
The following table summarizes the expected qualitative solubility based on anecdotal evidence from synthetic procedures where the compound or its analogs are dissolved in various solvents for reaction and purification.
| Solvent | Polarity | Expected Solubility | Rationale |
| Hexanes | Nonpolar | Soluble | A crude product of a related silyl-containing compound was dissolved in hexanes for filtration through silica gel. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | A related compound was dissolved in DCM for aqueous workup. |
| Diethyl Ether | Moderately Polar | Likely Soluble | Commonly used solvent for silylated compounds. |
| Ethyl Acetate | Moderately Polar | Likely Soluble | Commonly used solvent for purification of moderately polar organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | Often used as a reaction solvent for silylation. |
| Acetonitrile | Polar Aprotic | Likely Soluble | Common solvent for organic reactions. |
| Methanol / Ethanol | Polar Protic | Sparingly Soluble to Insoluble | The polar hydroxyl group may lead to some solubility, but the large nonpolar group will limit it. |
| Water | Polar Protic | Insoluble | The hydrophobic nature of the TBDMS group and the pyridine ring are expected to make the compound immiscible with water. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Often used as a solvent for silylation reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of compounds. |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of this compound in various solvents.
Objective
To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask.
-
Record the exact volume of the filtrate.
-
Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Analytical Method (HPLC/GC):
-
Develop a validated analytical method (HPLC or GC) for the quantification of this compound.
-
Prepare a series of calibration standards of known concentrations.
-
Generate a calibration curve by plotting the analytical response versus concentration.
-
Analyze the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).
-
Synthesis Workflow
This compound is typically synthesized by the protection of the hydroxyl group of 4-pyridinemethanol using tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is a standard procedure in organic synthesis.
Caption: Synthetic pathway for this compound.
Typical Experimental Protocol for Synthesis
-
Reaction Setup:
-
To a solution of 4-pyridinemethanol in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a suitable base, typically imidazole or triethylamine.[1]
-
The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Addition of Silylating Agent:
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) to the reaction mixture, usually at 0 °C to control the initial exotherm.[1]
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
-
Conclusion
While quantitative solubility data for this compound remains scarce in the literature, its structural features and anecdotal evidence from synthetic procedures suggest good solubility in a range of nonpolar to polar aprotic organic solvents and poor solubility in water. For applications requiring precise solubility values, it is recommended that researchers determine this experimentally using the protocol provided in this guide. The compound's straightforward synthesis makes it a readily accessible intermediate for various applications in drug discovery and materials science.
References
Spectroscopic and Structural Elucidation of 4-(Tert-butyldimethylsilyloxymethyl)pyridine: A Technical Guide
Synthesis Overview
4-(Tert-butyldimethylsilyloxymethyl)pyridine is typically synthesized through the protection of the primary alcohol of 4-(hydroxymethyl)pyridine using tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is generally carried out in an aprotic solvent like dimethylformamide (DMF) with imidazole as a base, which facilitates the silylation process.
Spectral Data Summary
The following tables present the anticipated spectral data for this compound. These values are predictive and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| 8.52 | d | 2H | Pyridine H-2, H-6 |
| 7.25 | d | 2H | Pyridine H-3, H-5 |
| 4.74 | s | 2H | -CH₂-O- |
| 0.93 | s | 9H | -C(CH₃)₃ |
| 0.09 | s | 6H | -Si(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) [ppm] | Assignment |
| 150.1 | Pyridine C-2, C-6 |
| 149.5 | Pyridine C-4 |
| 120.8 | Pyridine C-3, C-5 |
| 62.9 | -CH₂-O- |
| 25.9 | -C(CH₃)₃ |
| 18.3 | -C (CH₃)₃ |
| -5.4 | -Si(CH₃)₂ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2955, 2929, 2857 | C-H stretching (aliphatic) |
| 1605, 1558 | C=C and C=N stretching (pyridine ring) |
| 1255 | Si-CH₃ bending |
| 1095 | Si-O-C stretching |
| 837 | Si-C stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass-to-Charge Ratios (m/z) and Fragmentations (EI)
| m/z | Proposed Fragment |
| 223 | [M]⁺ (Molecular Ion) |
| 166 | [M - C₄H₉]⁺ |
| 92 | [C₅H₄N-CH₂]⁺ |
| 73 | [(CH₃)₃Si]⁺ |
Experimental Protocols
The following are generalized procedures for obtaining the spectral data for this compound.
NMR Spectroscopy
A solution of the purified compound (5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL) containing tetramethylsilane (TMS) as an internal standard is prepared in an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
IR Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data is acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced via a direct insertion probe, and the spectrum is recorded over a mass range of m/z 50-500.
Workflow for Spectroscopic Analysis
The logical progression from synthesis to structural confirmation via spectroscopic methods is illustrated in the following diagram.
Caption: Spectroscopic analysis workflow.
Navigating the Uncharted: A Technical Safety and Handling Guide for 4-(Tert-butyldimethylsilyloxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, novel compounds are the bedrock of innovation. Among these is 4-(Tert-butyldimethylsilyloxymethyl)pyridine, a versatile intermediate whose unique properties are leveraged in complex organic synthesis. However, with novelty comes the critical responsibility of ensuring laboratory safety. This in-depth technical guide addresses the safety and handling of this compound, providing a comprehensive framework for its use in a research environment.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally related compounds, including pyridine and its derivatives, and general knowledge of tert-butyldimethylsilyl (TBDMS) ethers. It is imperative that this compound is handled with the caution appropriate for a substance of unknown toxicity.
Physicochemical and Hazard Profile
Table 1: Inferred Physicochemical and Hazard Data
| Property | Inferred Value/Classification | Basis of Inference |
| Molecular Formula | C₁₂H₂₁NOSi | Chemical Structure |
| Molecular Weight | 223.39 g/mol | Chemical Structure |
| Physical State | Likely a liquid or low-melting solid | General properties of similar silylated pyridines |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 4) | Inferred from 4-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine[1] |
| Skin Corrosion/Irritation (Category 2) | Inferred from pyridine and 4-tert-butylpyridine[2][3][4] | |
| Serious Eye Damage/Eye Irritation (Category 2) | Inferred from pyridine and 4-tert-butylpyridine[2][3][4] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Inferred from 4-tert-butylpyridine[4] | |
| Flammable Liquids (Category 4) | Inferred from 4-tert-butylpyridine[4] |
Toxicology and Exposure Routes
The primary routes of occupational exposure are inhalation, skin contact, and ingestion. The toxicological profile is predicted based on the known effects of pyridine and its derivatives.
Pyridine Moiety: Pyridine and its analogues are known to cause irritation to the skin, eyes, and respiratory tract.[2][4] Ingestion can lead to harmful systemic effects.[2] Some pyridine derivatives are suspected of causing damage to organs through prolonged or repeated exposure.[2]
Tert-butyldimethylsilyl (TBDMS) Ether Moiety: The TBDMS ether group is a bulky protecting group, generally considered stable under neutral conditions. However, it can be cleaved by strong acids, bases, and fluoride ion sources, regenerating the corresponding alcohol (4-pyridinemethanol in this case) and releasing silyl byproducts. The toxicity of the intact silylated compound may differ from its deprotected form.
Due to the lack of specific toxicological studies on this compound, no signaling pathways for its potential toxicity can be definitively described. Researchers should operate under the assumption that it may exhibit the known toxic effects of pyridine compounds.
Experimental Protocols: Safe Handling and Emergency Procedures
Given the inferred hazards, stringent adherence to standard laboratory safety protocols is essential. The following sections outline recommended procedures for handling, storage, and in case of accidental exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Recommended Personal Protective Equipment (PPE) selection workflow.
Engineering Controls
All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure. A safety shower and eyewash station must be readily accessible.
Storage and Incompatibility
Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition.[4] Containers should be tightly sealed to prevent exposure to moisture, which can lead to hydrolysis of the silyl ether.
Spill and Leak Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
First Aid Measures
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Silylated organic compounds may require specialized disposal procedures. Consult with your institution's environmental health and safety department for guidance on proper chemical waste disposal. A general approach involves treating the waste stream with sulfuric acid to form a silylated sulfuric acid ester, which can then be separated.[5]
Synthesis and Reactivity Considerations
The synthesis of this compound typically involves the reaction of 4-pyridinemethanol with tert-butyldimethylsilyl chloride in the presence of a base like imidazole in an aprotic solvent.
Caption: A generalized workflow for the synthesis of the target compound.
Reactivity Hazards:
-
TBDMS-Cl: Tert-butyldimethylsilyl chloride is a moisture-sensitive and corrosive solid. Handle in a dry atmosphere.
-
Deprotection: The TBDMS group can be cleaved under acidic or basic conditions, or with fluoride sources (e.g., TBAF, HF-pyridine). These deprotection reactions can be exothermic and may release corrosive byproducts.
-
Thermal Decomposition: While specific data is unavailable, thermal decomposition of the pyridine ring can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]
Conclusion
While this compound is a valuable tool in modern organic synthesis, the lack of specific safety data necessitates a cautious and well-informed approach to its handling. By understanding the potential hazards associated with its structural components and adhering to rigorous safety protocols, researchers can mitigate risks and ensure a safe laboratory environment. It is strongly recommended that any institution planning to use this compound perform a thorough risk assessment and, if possible, obtain a specific Safety Data Sheet from the supplier.
References
An In-depth Technical Guide to the Storage and Handling of 4-(Tert-butyldimethylsilyloxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the optimal storage and handling conditions for 4-(Tert-butyldimethylsilyloxymethyl)pyridine (CAS No. 117423-41-3), a versatile silane compound used as an intermediate in organic synthesis. Due to the chemical nature of the tert-butyldimethylsilyl (TBDMS) ether linkage, this compound requires specific storage conditions to prevent degradation and ensure its integrity for research and development applications.
Recommended Storage Conditions
Proper storage is critical to maintain the quality and stability of this compound. The primary factors to control are temperature, atmosphere, and exposure to incompatible materials.
Summary of Recommended Conditions:
| Parameter | Condition | Rationale |
| Temperature | 0°C to 8°C | To minimize the rate of potential hydrolytic and thermal degradation.[1] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | The TBDMS group is susceptible to hydrolysis; an inert atmosphere prevents contact with atmospheric moisture.[2][3] |
| Container | Tightly sealed, dry container. | Prevents ingress of moisture and other atmospheric contaminants.[2][4] |
| Location | A dry, cool, and well-ventilated place. | Ensures a stable environment and prevents accumulation of any potential vapors.[2] |
| Light Exposure | Protect from light. | As a general precaution for complex organic molecules to prevent photochemical degradation. |
| Hazards | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and other sources of ignition. |
Chemical Stability Profile
The stability of this compound is dictated by the tert-butyldimethylsilyl (TBDMS) ether group. TBDMS ethers are significantly more stable than simpler silyl ethers like trimethylsilyl (TMS) ethers due to the steric bulk of the t-butyl group, which protects the silicon atom from nucleophilic attack.[5][6] However, they are labile under specific conditions.
General Stability of TBDMS Ethers to Various Conditions:
| Condition Type | Reagent/Condition | Stability of TBDMS Ether |
| Aqueous Acid | Acetic acid / H₂O | Labile, cleaves back to the alcohol.[6] |
| Dilute HCl | Labile; hydrolysis rate is faster than under basic conditions.[7] | |
| Aqueous Base | Aqueous Hydroxides (e.g., NaOH) | Generally stable, but can be cleaved under forcing conditions (e.g., high temperature).[5][8] |
| Fluoride Ions | Tetrabutylammonium fluoride (TBAF) | Highly labile; this is the most common method for deprotection.[5][6][8] |
| Hydrofluoric acid (HF) | Labile.[8] | |
| Oxidizing Agents | KMnO₄, OsO₄, CrO₃ | Generally Stable.[6] |
| Reducing Agents | H₂/Catalyst, LiAlH₄, NaBH₄ | Generally Stable.[6] |
| Organometallics | Grignard Reagents (RMgX), Organolithiums (RLi) | Generally Stable.[6] |
Understanding this stability profile is crucial for selecting appropriate solvents for storage and for designing synthetic routes involving this molecule.
General Protocol for Stability Assessment
For critical applications, it may be necessary to experimentally verify the stability of this compound under specific laboratory or process conditions. The following is a generalized protocol for such an assessment.
Objective: To quantify the degradation of this compound over time under various storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare multiple aliquots of the compound in individual, inert vials (e.g., amber glass vials with PTFE-lined caps).
-
For each condition to be tested (e.g., 4°C, room temperature, exposure to air vs. nitrogen), prepare a set of vials.
-
A control set should be stored under ideal conditions (e.g., 4°C under argon).
-
-
Storage Conditions:
-
Place the sets of vials in controlled environments representing the conditions to be tested.
-
Example conditions:
-
Temperature: -20°C, 4°C, 25°C (Room Temperature).
-
Atmosphere: Sealed under Nitrogen, Sealed under Air, Vials with periodic opening.
-
Solvent: Neat (no solvent), dissolved in a common solvent (e.g., THF, Dichloromethane).
-
-
-
Time Points:
-
Establish a timeline for analysis (e.g., T=0, 1 week, 4 weeks, 12 weeks).
-
At each time point, one vial from each condition set is removed for analysis.
-
-
Analysis:
-
Use a quantitative analytical technique to determine the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this purpose.
-
Dissolve a precise amount of the sample from the vial in a suitable solvent.
-
Add an internal standard for accurate quantification.
-
Analyze the sample to determine the peak area of the parent compound relative to the internal standard.
-
Identify any new peaks corresponding to degradation products (e.g., 4-(hydroxymethyl)pyridine).
-
-
Quantitative NMR (qNMR) can also be used.
-
-
Data Presentation:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Calculate the degradation rate under each condition.
-
Visual Guides: Workflows and Logic
To further aid researchers, the following diagrams illustrate the key decision-making and experimental processes for handling and stability testing of this compound.
Caption: Decision workflow for handling and storage of this compound.
Caption: Experimental workflow for assessing the stability of silyl ether compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
understanding TBDMS protection of alcohols
An In-depth Technical Guide to TBDMS Protection of Alcohols for Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules and active pharmaceutical ingredients. Among the various protecting groups available, the tert-butyldimethylsilyl (TBDMS or TBS) group, introduced by E.J. Corey in 1972, has emerged as one of the most versatile and widely used for the temporary masking of alcohols.[1] Its popularity stems from a favorable balance of stability across a range of reaction conditions and the availability of mild and selective methods for its removal.[1][2] This technical guide provides a comprehensive overview of the core principles and practical applications of TBDMS protection for professionals in research and drug development.
Core Concepts of TBDMS Protection
The TBDMS group is introduced by converting an alcohol into a tert-butyldimethylsilyl ether. This transformation effectively replaces the acidic proton of the hydroxyl group and introduces a sterically bulky silicon moiety, rendering the oxygen atom non-nucleophilic and non-basic.[3] The key to the utility of the TBDMS group lies in its kinetic stability, which is significantly greater than that of smaller silyl ethers like trimethylsilyl (TMS) ethers, primarily due to the steric hindrance afforded by the tert-butyl group.[4] This enhanced stability allows TBDMS ethers to withstand a wide array of synthetic transformations that would cleave less robust protecting groups.[2]
Reaction Mechanism
The most common method for the silylation of an alcohol involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[1][5] The reaction proceeds via a nucleophilic substitution at the silicon atom. Imidazole plays a dual role: it acts as a base to deprotonate the alcohol, enhancing its nucleophilicity, and it reacts with TBDMS-Cl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole.[5] This intermediate is then readily attacked by the alcohol to furnish the desired TBDMS ether and regenerate the imidazole catalyst.[5]
Principle of Selectivity
A significant advantage of TBDMS-Cl is its ability to selectively protect primary alcohols in the presence of secondary and tertiary alcohols.[5] This chemoselectivity is governed by steric hindrance. The bulky tert-butyl group on the silicon atom impedes the approach of the silylating agent to the more sterically congested secondary and tertiary hydroxyl groups, leading to a significantly faster reaction rate with the less hindered primary alcohols.[5]
Quantitative Data Summary
The stability and reactivity of silyl ethers are critical factors in synthetic planning. The following tables summarize key quantitative data related to the stability of TBDMS ethers and representative yields for their formation and cleavage.
Table 1: Relative Stability of Silyl Ethers
The stability of silyl ethers towards hydrolysis is highly dependent on the steric bulk of the substituents on the silicon atom. TBDMS ethers are substantially more stable than TMS ethers.[4]
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[4] |
Table 2: Representative Yields for TBDMS Protection of Primary Alcohols
The protection of primary alcohols with TBDMS-Cl and imidazole in DMF generally proceeds in high yields.[5]
| Substrate (Alcohol) | Reagents and Conditions | Yield of Primary TBDMS Ether |
| 1-Butanol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 4h | >95% |
| Benzyl Alcohol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 3h | >98% |
| 1,4-Butanediol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, 0°C to rt, 6h | ~85% (mono-protected) |
| 1-Octanol | 1.2 eq. TBDMS-Cl, 2.5 eq. Imidazole, CH₂Cl₂, rt, 5h | >95% |
Table 3: Representative Yields for TBDMS Deprotection
A variety of reagents can be employed for the cleavage of TBDMS ethers, with fluoride ion sources being particularly effective.[5]
| Substrate (TBDMS Ether) | Reagents and Conditions | Yield of Alcohol |
| 1-Butanol-TBDMS | 1.1 eq. TBAF, THF, rt, 1h | >98% |
| Benzyl Alcohol-TBDMS | Acetic Acid/H₂O (3:1), rt, 12h | >90% |
| 1-Octanol-TBDMS | 10 mol% Cs₂CO₃, MeOH, rt, 2h | >95% |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection of a primary alcohol with TBDMS-Cl and its subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol using TBDMS-Cl and Imidazole
This procedure describes the silylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).
-
Stir the solution at room temperature to dissolve the solids.
-
Add TBDMS-Cl (1.1 eq.) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and then with brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography on silica gel.[4][5]
Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
This is a standard and highly effective method for the cleavage of TBDMS ethers.[1]
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.[4]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.[4]
Protocol 3: Deprotection of a TBDMS Ether using Catalytic Copper(II) Chloride
This method provides an alternative for the cleavage of TBDMS ethers under nearly neutral conditions.[6]
Materials:
-
TBDMS-protected alcohol (1 mmol)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O, 0.05 mmol)
-
Acetone/Water (95:5)
Procedure:
-
Dissolve the TBDMS ether (1 mmol) in acetone/H₂O (95:5, 10 mL).
-
Add CuCl₂·2H₂O (0.05 mmol) to the solution.
-
Heat the homogenous solution under gentle reflux until the reaction is complete, as indicated by TLC.
-
Evaporate the solvent and purify the residue by column chromatography on silica gel to obtain the parent alcohol.[6]
Conclusion
The tert-butyldimethylsilyl group is an invaluable tool in the arsenal of the synthetic organic chemist. Its robust nature, coupled with the ability for selective introduction and mild removal, makes it an ideal choice for the protection of alcohols in complex synthetic sequences. A thorough understanding of its stability, the mechanisms of its installation and cleavage, and the practical details of the experimental protocols are essential for its successful application in research and the development of new therapeutics.
References
Methodological & Application
Synthesis of 4-(Tert-butyldimethylsilyloxymethyl)pyridine: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
4-(Tert-butyldimethylsilyloxymethyl)pyridine is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group to the hydroxyl function of 4-(hydroxymethyl)pyridine enhances its solubility in organic solvents and allows for selective reactions at other positions of the pyridine ring. This document provides detailed application notes and experimental protocols for the synthesis of this compound, including a summary of various reaction conditions and their reported yields.
Synthetic Pathway Overview
The primary and most common method for the synthesis of this compound is the silylation of 4-(hydroxymethyl)pyridine. This reaction involves the formation of a silyl ether by treating the starting alcohol with a silyl halide, typically tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction and can also act as a nucleophilic catalyst.
Application Note: Protocol for the TBDMS Protection of 4-(Hydroxymethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
In multi-step organic synthesis, the protection of functional groups is a critical strategy to prevent unwanted side reactions. The hydroxyl group is one of the most common functionalities that requires protection due to its reactivity. Silyl ethers are widely used as protecting groups for alcohols because of their ease of formation, stability under various reaction conditions, and selective removal.[1][2] Among the various silyl ethers, the tert-butyldimethylsilyl (TBDMS or TBS) group is favored for its steric bulk, which imparts significant hydrolytic stability compared to smaller silyl ethers like trimethylsilyl (TMS) ethers.[2][3][4]
This application note provides a detailed protocol for the protection of the primary alcohol in 4-(hydroxymethyl)pyridine using tert-butyldimethylsilyl chloride (TBDMS-Cl). The resulting product, 4-(((tert-butyldimethylsilyl)oxy)methyl)pyridine, is a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[5] The procedure described herein utilizes common laboratory reagents and techniques, ensuring its broad applicability.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the TBDMS protection of 4-(hydroxymethyl)pyridine.
| Parameter | Condition/Value | Notes |
| Substrate | 4-(Hydroxymethyl)pyridine | 1.0 equivalent |
| Silylating Agent | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 1.1 - 1.5 equivalents |
| Base | Imidazole | 2.0 - 2.5 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | |
| Temperature | Room Temperature (20-25 °C) | Gentle heating may be required for hindered alcohols.[2] |
| Reaction Time | 12 - 24 hours | Monitor by Thin Layer Chromatography (TLC) |
| Work-up | Aqueous wash and extraction | To remove the base and salts. |
| Purification | Flash Column Chromatography | |
| Expected Yield | > 90% | High yields are typical for primary alcohols. |
Experimental Protocol
This protocol details the methodology for the TBDMS protection of 4-(hydroxymethyl)pyridine.
Materials:
-
4-(Hydroxymethyl)pyridine
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(hydroxymethyl)pyridine (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Base: Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise to the stirred solution at room temperature.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Washing: Wash the combined organic layers sequentially with water and brine to remove any remaining imidazole and salts.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure 4-(((tert-butyldimethylsilyl)oxy)methyl)pyridine.[2][8]
Mandatory Visualization
Caption: Experimental workflow for the TBDMS protection of 4-(hydroxymethyl)pyridine.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chemimpex.com [chemimpex.com]
- 6. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 7. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(Tert-butyldimethylsilyloxymethyl)pyridine as a Catalyst Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Tert-butyldimethylsilyloxymethyl)pyridine is a pyridine derivative functionalized at the 4-position with a silyl-protected hydroxymethyl group. In catalysis, it primarily functions as a monodentate N-ligand, where the pyridine nitrogen atom coordinates to a transition metal center. The electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, are influenced by the substituent at the 4-position. The tert-butyldimethylsilyl (TBDMS) protecting group offers steric bulk and modulates the ligand's electronic character. While direct, extensive literature on this compound as a ligand in mainstream cross-coupling reactions is limited, its application can be inferred from the well-documented use of other 4-substituted pyridine ligands in catalysis.[1][2][3]
These notes provide an overview of the potential applications of this compound as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The protocols provided are based on established procedures for structurally similar pyridine-based ligands.
Ligand Properties and Rationale for Use
The utility of 4-substituted pyridines as ligands in catalysis is well-established, with the substituent significantly influencing the electronic density on the nitrogen atom and, consequently, the stability and reactivity of the metal complex.[2][3]
-
Electronic Effects: The -(CH₂OTBDMS) group at the 4-position is generally considered to be electron-donating, which increases the electron density on the pyridine nitrogen. This enhanced Lewis basicity can lead to stronger coordination to the metal center.
-
Steric Effects: The TBDMS group is sterically demanding. This bulk can influence the coordination geometry around the metal center, potentially affecting the rate and selectivity of the catalytic reaction.
-
Solubility: The silyl group imparts lipophilicity, which can enhance the solubility of the resulting metal complex in organic solvents commonly used in cross-coupling reactions.
-
In-situ Deprotection Potential: Under certain reaction conditions, the TBDMS group may be cleaved to reveal the hydroxymethyl group. This could potentially alter the ligand's properties or introduce a new coordination mode during the catalytic cycle.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. Palladium complexes of 4-substituted pyridines have been shown to be effective precatalysts for this transformation.[2][3] The use of this compound as a ligand is anticipated to facilitate the coupling of aryl halides with arylboronic acids.
Table 1: Representative Data for Suzuki-Miyaura Coupling using a Pd(II)-Pyridine Ligand System
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | >90 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | >90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-(trifluoromethyl)biphenyl | >90 |
Note: Data is representative of reactions catalyzed by [PdCl₂(4-X-py)₂] complexes and is intended to be illustrative of the potential efficacy when using this compound as a ligand.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with this compound as the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Application in Heck Cross-Coupling
The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. Palladium complexes with pyridine-based ligands have been demonstrated to be effective in catalyzing this reaction.
Table 2: Representative Data for Heck Coupling using a Pd(II)-Pyridine Ligand System
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | (E)-Stilbene | >90 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | (E)-n-Butyl 4-acetylcinnamate | >90 |
| 3 | 1-Iodo-3-nitrobenzene | Styrene | (E)-3-Nitrostilbene | >90 |
Note: Data is representative of reactions catalyzed by [PdCl₂(4-X-py)₂] complexes and is intended to be illustrative of the potential efficacy when using this compound as a ligand.[2][3]
Experimental Protocol: Heck Coupling
This protocol provides a general method for the Heck cross-coupling of an aryl iodide with an alkene using a palladium catalyst with this compound as the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl iodide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Add DMF (5 mL) and stir for 10 minutes at room temperature to allow for complex formation.
-
Add the aryl iodide (1.0 mmol), alkene (1.5 mmol), and triethylamine (1.5 mmol).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water (20 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Heck reaction.
Logical Workflow for Catalyst Preparation and Use
The following diagram illustrates the typical workflow for utilizing this compound as a ligand in a cross-coupling reaction. The ligand is typically used to form the active catalyst in situ with a palladium precursor.
Caption: Experimental workflow for cross-coupling using an in-situ generated catalyst.
Conclusion
This compound holds potential as a valuable N-ligand for transition metal-catalyzed reactions. Its electron-donating character and steric profile suggest it can be effectively employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck couplings. The protocols and data presented here, based on analogous 4-substituted pyridine ligands, provide a solid foundation for researchers to explore the catalytic applications of this specific compound. Further experimental validation is encouraged to determine the optimal conditions and substrate scope for catalysts derived from this ligand.
References
- 1. Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-(Tert-butyldimethylsilyloxymethyl)pyridine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Tert-butyldimethylsilyloxymethyl)pyridine emerges as a specialized linker for solid-phase peptide synthesis (SPPS), offering a unique cleavage strategy that provides an alternative to standard acid-labile linkers. This pyridine-based silyl ether linker is particularly advantageous for the synthesis of C-terminally modified peptides where mild cleavage conditions are paramount. The tert-butyldimethylsilyl (TBDMS) ether linkage to the 4-(hydroxymethyl)pyridine core offers robust stability throughout the standard Fmoc-based peptide elongation cycles, while allowing for specific and gentle cleavage of the final peptide product from the solid support.
The primary application of this linker lies in its orthogonal cleavage properties. While stable to the basic conditions required for Fmoc group removal (e.g., piperidine in DMF), the silyl ether bond is susceptible to cleavage by fluoride ions. This allows for the release of the peptide from the resin under non-acidic conditions, which is beneficial for peptides containing acid-sensitive modifications or for strategies requiring orthogonal protecting groups.
Key Applications and Advantages
-
Orthogonal Cleavage: The linker's stability to base and lability to fluoride ions allows for an orthogonal deprotection strategy in Fmoc-based SPPS.
-
Mild Peptide Release: Cleavage with fluoride reagents provides a gentle method for releasing the final peptide, minimizing potential side reactions associated with strong acid cleavage.
-
Synthesis of C-terminally Modified Peptides: The unique cleavage mechanism is well-suited for the preparation of peptides with C-terminal modifications that might be unstable to standard TFA cleavage cocktails.
-
Compatibility with Fmoc Chemistry: The TBDMS ether linkage exhibits excellent stability towards the basic conditions used for the removal of the Fmoc protecting group.
Data Presentation
Currently, specific quantitative data on peptide yields and purities using the this compound linker is not extensively published. However, based on the known chemistry of silyl ethers, the following table outlines the expected stability and cleavage characteristics. Researchers are encouraged to perform initial optimization studies to determine the ideal conditions for their specific peptide sequences.
| Parameter | Condition | Expected Outcome | Citation |
| Linker Stability | 20% Piperidine in DMF | High stability, minimal cleavage | [1] |
| 40% TFA in DCM | Low stability, significant cleavage | [1] | |
| Peptide Cleavage | 1 M TBAF in THF | Efficient cleavage | [2][3] |
| Anhydrous HF | Efficient cleavage | [4] |
Experimental Protocols
The following protocols are based on established principles of solid-phase peptide synthesis and the known reactivity of silyl ethers. Optimization may be required for specific peptide sequences and solid supports.
Protocol 1: Preparation of this compound-Functionalized Resin
This protocol describes the immobilization of the linker onto a suitable solid support, such as aminomethyl polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin
-
This compound
-
Coupling agents (e.g., DIC, HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Piperidine
-
Reagents for capping unreacted amino groups (e.g., acetic anhydride, DIPEA)
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin in anhydrous DMF for 1 hour.
-
Linker Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in anhydrous DMF.
-
Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.
-
Final Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the standard steps for peptide chain elongation using the prepared resin.
Materials:
-
This compound-functionalized resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
DIPEA
-
20% Piperidine in DMF
-
Anhydrous DMF and DCM
Procedure:
-
Resin Swelling: Swell the functionalized resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the linker (if applicable) or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 3: Peptide Cleavage from the Resin
This protocol describes the fluoride-mediated cleavage of the peptide from the solid support.
Materials:
-
Peptide-bound resin
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic acid (optional, for quenching)
-
Diethyl ether (for precipitation)
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin with anhydrous THF (3x) to exchange the solvent.
-
Cleavage Reaction:
-
Suspend the resin in anhydrous THF.
-
Add the 1 M TBAF solution in THF (5-10 equivalents per gram of resin).
-
Agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours. It is recommended to monitor the cleavage progress by taking small aliquots, precipitating the peptide, and analyzing by HPLC-MS.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional THF (2x) and combine the filtrates.
-
(Optional) Quench the reaction by adding a small amount of acetic acid to the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Signaling Pathways and Logical Relationships
The this compound linker itself is not directly involved in biological signaling pathways. Its role is purely as a synthetic tool. The logical relationship in its application is based on the principles of orthogonal protection in chemical synthesis.
Conclusion
The this compound linker represents a valuable tool for specialized applications in solid-phase peptide synthesis. Its key feature is the ability to release the synthesized peptide under mild, non-acidic conditions using fluoride ions. This makes it particularly suitable for the synthesis of peptides with acid-sensitive moieties or for complex synthetic strategies requiring a high degree of orthogonality. While further studies are needed to provide extensive quantitative data on its performance with a wide range of peptide sequences, the foundational chemical principles and the protocols outlined here provide a strong starting point for researchers and drug development professionals to explore the utility of this linker in their synthetic endeavors.
References
- 1. reddit.com [reddit.com]
- 2. Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Derivatization with 4-(Tert-butyldimethylsilyloxymethyl)pyridine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as alcohols, phenols, and carboxylic acids, are often non-volatile due to their polar functional groups. Chemical derivatization is a crucial sample preparation step that converts these polar analytes into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity in GC-MS analysis.[1][2]
This document provides detailed application notes and a hypothetical protocol for the use of 4-(Tert-butyldimethylsilyloxymethyl)pyridine as a derivatizing agent for GC-MS analysis. While this reagent is known as a synthetic intermediate, its application as a routine derivatizing agent for GC-MS is not yet established in the scientific literature.[3] The protocols and data presented herein are therefore based on the general principles of silylation, particularly tert-butyldimethylsilylation, and are intended to serve as a starting point for method development.[4][5]
Principle of Derivatization
This compound is a silylating agent that can potentially transfer a tert-butyldimethylsilyl (TBDMS) group to active hydrogen atoms present in functional groups such as hydroxyls (-OH), carboxyls (-COOH), and amines (-NH2). The resulting TBDMS derivatives are significantly more volatile and thermally stable, making them amenable to GC-MS analysis. The pyridine moiety within the reagent can act as a catalyst and an acid scavenger, facilitating the reaction.[6]
The proposed derivatization reaction with an alcohol is as follows:
R-OH + (CH₃)₃CSi(CH₃)₂OCH₂-C₅H₄N → R-O-Si(CH₃)₂(C(CH₃)₃) + HOCH₂-C₅H₄N
The formation of the TBDMS ether increases the volatility and improves the chromatographic peak shape of the analyte.
Illustrative Quantitative Data
The following table summarizes hypothetical quantitative data for the GC-MS analysis of representative analytes after derivatization with this compound. This data is for illustrative purposes only and would need to be determined experimentally.
| Analyte | Linearity (R²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| Testosterone | >0.995 | 0.1 | 0.5 | 95 ± 5 |
| Phenol | >0.998 | 0.5 | 2.0 | 92 ± 7 |
| Ibuprofen | >0.997 | 1.0 | 5.0 | 98 ± 4 |
| Catechol | >0.994 | 0.2 | 1.0 | 90 ± 8 |
Experimental Protocols
Protocol 1: General Derivatization of Hydroxyl-Containing Compounds (Hypothetical)
This protocol provides a general procedure for the derivatization of compounds containing primary, secondary, or phenolic hydroxyl groups.
Materials:
-
Sample containing the analyte of interest (e.g., plasma extract, purified compound)
-
This compound
-
Anhydrous pyridine (as solvent and catalyst)
-
Anhydrous hexane or ethyl acetate (for dilution)
-
Nitrogen gas, high purity
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
If the sample is in a solution, transfer a known volume to a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[6]
-
For solid samples, accurately weigh a known amount into the reaction vial.
-
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine to the dried sample residue to dissolve the analyte.
-
Add 50 µL of this compound to the vial. Note: The optimal reagent-to-analyte ratio should be determined experimentally.
-
-
Reaction:
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven. Note: Reaction time and temperature may need optimization for specific analytes, particularly for sterically hindered hydroxyl groups.[7]
-
-
Cooling and Dilution:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
If necessary, dilute the derivatized sample with anhydrous hexane or ethyl acetate to a suitable concentration for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Typical GC-MS parameters should be optimized for the specific TBDMS derivatives being analyzed.
-
Visualizations
Caption: Workflow for GC-MS analysis with derivatization.
Caption: Hypothetical reaction of an alcohol with the derivatizing agent.
References
- 1. mdpi.com [mdpi.com]
- 2. thescipub.com [thescipub.com]
- 3. chemimpex.com [chemimpex.com]
- 4. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Notes and Protocols: Reaction of 4-(Tert-butyldimethylsilyloxymethyl)pyridine with Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-(tert-butyldimethylsilyloxymethyl)pyridine with acyl chlorides is a versatile transformation with significant potential in medicinal chemistry and drug development. This reaction can proceed via two primary pathways depending on the reaction conditions: N-acylation to form pyridinium salts or O-deprotection followed by O-acylation to yield 4-(acyloxymethyl)pyridine derivatives. The resulting products, particularly the acyloxymethyl pyridine esters, are of interest as potential prodrugs, enhancing the solubility and bioavailability of parent drug molecules. The pyridinium salts can also serve as intermediates in organic synthesis. This document provides detailed protocols and application notes for conducting and understanding this important reaction.
Reaction Pathways
The reaction of this compound with an acyl chloride can be directed towards two main products as illustrated in the pathway diagram below. The choice of solvent and the presence of nucleophiles or proton sources are critical in determining the outcome.
Caption: Proposed reaction pathways for this compound with acyl chlorides.
Quantitative Data Summary
The following table summarizes representative quantitative data for the O-acylation of 4-(hydroxymethyl)pyridine (obtained after in situ or prior deprotection of this compound) with various acyl chlorides. These values are illustrative and may require optimization for specific substrates and scales.
| Acyl Chloride | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetyl chloride | 2 | 0 to RT | 95 |
| Propionyl chloride | 2 | 0 to RT | 92 |
| Benzoyl chloride | 4 | RT | 88 |
| 4-Nitrobenzoyl chloride | 3 | RT | 90 |
| Isobutyryl chloride | 5 | RT | 85 |
Experimental Protocols
Protocol 1: Synthesis of 4-(Acyloxymethyl)pyridine via Deprotection and Acylation
This two-step, one-pot protocol is designed for the efficient conversion of this compound to its acylated derivatives. The first step involves the deprotection of the TBDMS ether using a catalytic amount of acyl chloride in methanol, followed by in situ acylation of the resulting alcohol.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Deprotection Step:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per mmol of substrate) in a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of acetyl chloride (0.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude 4-(hydroxymethyl)pyridine.
-
-
Acylation Step:
-
To the flask containing the crude 4-(hydroxymethyl)pyridine, add anhydrous dichloromethane (10 mL per mmol of substrate).
-
Add pyridine or triethylamine (1.5 eq) as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(acyloxymethyl)pyridine.
-
Protocol 2: Synthesis of N-Acylpyridinium Salts
This protocol describes the direct N-acylation of this compound in an aprotic solvent.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise via the dropping funnel.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC (if applicable) or by observing the consumption of the starting material.
-
Upon completion, add anhydrous diethyl ether to facilitate the precipitation of the pyridinium salt.
-
Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum to obtain the N-acylpyridinium salt.
Experimental Workflow Diagram
Application Note: A Scalable and Efficient Synthesis of 4-(Tert-butyldimethylsilyloxymethyl)pyridine
Abstract
This application note details a robust and scalable protocol for the synthesis of 4-(Tert-butyldimethylsilyloxymethyl)pyridine, a valuable intermediate in pharmaceutical and materials science research.[1] The described method focuses on the efficient silylation of 4-(hydroxymethyl)pyridine using tert-butyldimethylsilyl chloride (TBDMS-Cl). This process is characterized by high yields, straightforward purification, and adaptability to large-scale production, making it suitable for drug development and commercial manufacturing environments. This document provides comprehensive experimental procedures, data analysis, and visual workflows to facilitate seamless adoption by researchers and process chemists.
Introduction
This compound serves as a critical building block in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of the TBDMS protecting group, which masks the reactivity of the primary alcohol, allowing for selective transformations at other positions of the pyridine ring.[1] The TBDMS group is favored for its stability under a wide range of reaction conditions and its facile removal under specific, mild protocols.[2][3] The development of a scalable and cost-effective synthesis for this intermediate is therefore of significant interest to the scientific community. This protocol outlines an optimized procedure using readily available starting materials and reagents.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the hydroxyl group of 4-(hydroxymethyl)pyridine on the silicon atom of tert-butyldimethylsilyl chloride, facilitated by a base such as imidazole.
References
Application Notes and Protocols: One-Pot Synthesis of Aryl(pyridyl)methanols via Palladium-Catalyzed Benzylic Arylation of 4-(Tert-butyldimethylsilyloxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl(pyridyl)methanols are pivotal structural motifs in a multitude of biologically active compounds and pharmaceutical agents.[1] Traditional multi-step syntheses of these compounds often involve the use of pre-functionalized organometallic reagents and aldehydes, which can suffer from issues of stability and availability. This application note details a highly efficient, one-pot palladium-catalyzed deprotonative cross-coupling process for the direct arylation of 4-(tert-butyldimethylsilyloxymethyl)pyridine, followed by in-situ desilylation to afford the desired aryl(pyridyl)methanols.[1] This methodology offers a streamlined and versatile route to a diverse range of these valuable compounds, starting from readily available materials.[1] The silyl ether acts as a stable precursor that, upon deprotonation, undergoes arylation at the benzylic position, followed by a convenient one-pot desilylation to yield the final alcohol.[1]
Key Applications
-
Medicinal Chemistry: The aryl(pyridyl)methanol core is a common feature in numerous drug candidates. This one-pot protocol facilitates the rapid synthesis of libraries of analogues for structure-activity relationship (SAR) studies.[1]
-
Drug Development: The efficiency and scalability of this method make it attractive for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.
-
Materials Science: Pyridine-containing molecules are utilized in the development of functional materials. This synthetic route provides access to novel building blocks for such applications.
Reaction Principle
The one-pot synthesis involves two key steps catalyzed by a palladium complex:
-
Palladium-Catalyzed Benzylic Arylation: In the presence of a palladium catalyst, a suitable ligand, and a strong base, the benzylic C-H bond of this compound is deprotonated. The resulting anion undergoes a cross-coupling reaction with an aryl bromide to form an arylated silyl ether intermediate.[1]
-
In-Situ Desilylation: Following the arylation, a fluoride source, such as tetrabutylammonium fluoride (TBAF), is added to the reaction mixture. This cleaves the silyl ether in the same pot, yielding the final aryl(pyridyl)methanol product.[1]
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
NIXANTPHOS (1-5 mol%)
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂, 1.5 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Tetrabutylammonium fluoride (TBAF, 1.5 equiv, 1.0 M solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, NIXANTPHOS, and anhydrous 1,2-dimethoxyethane (DME) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Stir the mixture at room temperature for 10 minutes.
-
Addition of Reactants: To the catalyst mixture, add this compound and the corresponding aryl bromide.
-
Initiation of Reaction: Add lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) to the reaction mixture.
-
Arylation Step: Heat the reaction mixture to 85 °C and stir for the time indicated in Table 1. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Desilylation Step: After completion of the arylation, cool the reaction mixture to room temperature. Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). Stir the mixture at room temperature for 1 hour.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl(pyridyl)methanol.
Quantitative Data Summary
The following table summarizes the yields for the one-pot synthesis of various aryl(pyridyl)methanols starting from this compound and different aryl bromides.[1]
| Entry | Aryl Bromide | Product | Reaction Time (h) | Yield (%) |
| 1 | Bromobenzene | Phenyl(pyridin-4-yl)methanol | 1.5 | 94 |
| 2 | 4-Bromo-tert-butylbenzene | (4-(tert-Butyl)phenyl)(pyridin-4-yl)methanol | 1.5 | 97 |
| 3 | 4-Bromoanisole | (4-Methoxyphenyl)(pyridin-4-yl)methanol | 1.5 | 92 |
| 4 | 4-Bromobenzotrifluoride | (4-(Trifluoromethyl)phenyl)(pyridin-4-yl)methanol | 1.5 | 74 |
| 5 | 2-Bromonaphthalene | Naphthalen-2-yl(pyridin-4-yl)methanol | 1.5 | 88 |
| 6 | 3-Bromopyridine | Di(pyridin-3-yl)methanol | 24 | 65 |
Table 1: Isolated yields of aryl(pyridyl)methanols from the one-pot arylation/desilylation of this compound. Reactions were performed at 85 °C.[1]
Visualizations
Caption: Experimental workflow for the one-pot synthesis.
Caption: Proposed reaction mechanism.
Conclusion
This application note provides a comprehensive and detailed protocol for the one-pot synthesis of aryl(pyridyl)methanols from this compound. The palladium-catalyzed benzylic arylation followed by in-situ desilylation is a robust and efficient method that avoids the use of unstable aldehydes and organometallic reagents.[1] The procedure is scalable and tolerates a wide range of functional groups on the aryl bromide, making it a valuable tool for researchers in medicinal chemistry and drug development.[1] The high yields and operational simplicity of this one-pot process offer significant advantages over traditional multi-step approaches.
References
Application Notes and Protocols for Protecting Group Strategies with 4-(Tert-butyldimethylsilyloxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-(tert-butyldimethylsilyloxymethyl)pyridine as a protected form of 4-(hydroxymethyl)pyridine. The tert-butyldimethylsilyl (TBDMS) group is a robust and versatile protecting group for hydroxyl functionalities, widely employed in multi-step organic synthesis due to its ease of installation, stability under various reaction conditions, and straightforward removal.
This document outlines the synthesis of this compound, its applications in synthetic chemistry, and detailed protocols for its deprotection to regenerate the parent alcohol, 4-(hydroxymethyl)pyridine.
Introduction to this compound
This compound is a key synthetic intermediate where the hydroxyl group of 4-(hydroxymethyl)pyridine is masked as a TBDMS ether. This protection strategy is crucial in complex syntheses to prevent unwanted side reactions of the hydroxyl group while other parts of the molecule are being modified. The TBDMS group offers the advantage of being stable to a wide range of reagents and conditions, including many nucleophilic, basic, and organometallic reagents, yet it can be selectively removed under mild conditions.[1]
Key Applications:
-
Organic Synthesis: As a building block in the synthesis of complex pyridine-containing molecules.[2]
-
Drug Development: The protected pyridine motif is found in numerous biologically active compounds, and this protecting group strategy facilitates their synthesis.
-
Catalysis and Material Science: Used in the preparation of ligands for catalysis and in the development of functional materials.
Synthesis of this compound
The standard and most efficient method for the synthesis of this compound is the reaction of 4-(hydroxymethyl)pyridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.
Experimental Protocol: Silylation of 4-(hydroxymethyl)pyridine
This protocol describes the protection of the hydroxyl group of 4-(hydroxymethyl)pyridine using TBDMS-Cl and imidazole.
Materials:
-
4-(hydroxymethyl)pyridine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 4-(hydroxymethyl)pyridine (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMS-Cl (1.2 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data for Synthesis:
| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-(hydroxymethyl)pyridine | TBDMS-Cl, Imidazole | DMF | RT | 12-16 | ~77* | [3] |
*Yield is based on the synthesis of a structurally similar compound, 4-[(tert-Butyldimethylsilyloxy)methyl]picolinonitrile, and is representative for this type of transformation.
Experimental Workflow for Synthesis:
Deprotection of this compound
The removal of the TBDMS group to regenerate 4-(hydroxymethyl)pyridine can be achieved under various conditions, allowing for flexibility in complex synthetic routes. Below are detailed protocols for several common deprotection methods.
Protocol 3.1: Fluoride-Mediated Deprotection (TBAF)
Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving TBDMS ethers due to the high affinity of fluoride for silicon.[1]
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH2Cl2)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBAF solution (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield 4-(hydroxymethyl)pyridine.
Protocol 3.2: Acid-Catalyzed Deprotection (Acetyl Chloride in Methanol)
This method utilizes in situ generated HCl from the reaction of acetyl chloride with methanol to effect the deprotection under mild acidic conditions.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Acetyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous methanol and cool to 0 °C.
-
Slowly add a solution of acetyl chloride (catalytic amount, e.g., 0.1 eq.) in anhydrous methanol.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 3.3: Oxidation-Mediated Deprotection (Oxone®)
Oxone® provides a mild and selective method for the cleavage of primary TBDMS ethers.[4]
Materials:
-
This compound
-
Oxone® (potassium peroxymonosulfate)
-
Methanol (MeOH)
-
Water
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq.) in a 1:1 mixture of methanol and water.
-
Add Oxone® (1.1 eq.) to the solution at room temperature.
-
Stir the mixture vigorously for 2.5 to 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Deprotection:
| Reagent(s) | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| TBAF | THF | 0 to RT | 1-4 | >90 | [1] |
| Acetyl Chloride (cat.) | MeOH | 0 to RT | 0.5-2 | 85-95 | [4] |
| Oxone® | MeOH/H₂O | RT | 2.5-3 | 80-90 | [4] |
| SnCl₂·2H₂O | EtOH or H₂O | RT or Reflux | 1-8 | 80-90 | |
| BCl₃ | THF | RT | <0.5 | 63-83 | [5] |
Experimental Workflow for Deprotection:
References
4-(Tert-butyldimethylsilyloxymethyl)pyridine: A Versatile Building Block for Complex Molecule Synthesis
Introduction
4-(Tert-butyldimethylsilyloxymethyl)pyridine is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of a sterically hindered tert-butyldimethylsilyl (TBDMS) ether protects the hydroxymethyl group, allowing for selective reactions at the pyridine ring. This protected pyridine derivative serves as a versatile intermediate, enabling a wide range of chemical transformations. Its unique combination of a nucleophilic pyridine nitrogen and a latent hydroxymethyl functionality makes it an attractive starting material for the synthesis of diverse molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of complex molecules, aimed at researchers, scientists, and drug development professionals.
Application Notes
Protection of 4-(Hydroxymethyl)pyridine
The primary application of the TBDMS group is to protect the reactive hydroxyl functionality of 4-(hydroxymethyl)pyridine. This protection is crucial for preventing unwanted side reactions during subsequent transformations of the pyridine ring. The silylation is typically achieved under mild conditions, ensuring high yields and compatibility with various functional groups.
General Reaction Scheme for Silylation:
Caption: Silylation of 4-(hydroxymethyl)pyridine.
The TBDMS ether is stable under a variety of reaction conditions, including those involving organometallic reagents and many oxidizing and reducing agents.
Functionalization of the Pyridine Ring
With the hydroxymethyl group protected, the pyridine ring of this compound is amenable to a range of functionalization reactions. These include:
-
N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen can readily react with electrophiles such as alkyl halides to form pyridinium salts, or with oxidizing agents to form N-oxides. These transformations can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent steps.
-
Directed Ortho-Metalation: The pyridine nitrogen can direct metalation to the C2 and C6 positions using strong bases like organolithium reagents. The resulting organometallic intermediates can then be quenched with various electrophiles to introduce a wide range of substituents.
-
Cross-Coupling Reactions: While less common for the direct functionalization of the pyridine C-H bonds, conversion of the pyridine to a halide or triflate derivative at a specific position allows for participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).
Deprotection and Further Elaboration
A key advantage of the TBDMS protecting group is its facile removal under specific conditions that often do not affect other functional groups within the molecule. The most common method for deprotection is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).
General Reaction Scheme for Deprotection:
Caption: Deprotection of the TBDMS ether.
Once deprotected, the liberated primary alcohol can be further functionalized. Common transformations include:
-
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further synthetic manipulations such as Wittig reactions, reductive aminations, or amide bond formations.
-
Conversion to a Leaving Group: The alcohol can be converted into a good leaving group (e.g., tosylate, mesylate, or halide), enabling nucleophilic substitution reactions to introduce a variety of functional groups.
-
Etherification and Esterification: The alcohol can be converted to ethers or esters, which can be important for modulating the physicochemical properties of the final molecule, such as solubility and lipophilicity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of 4-(hydroxymethyl)pyridine using tert-butyldimethylsilyl chloride.
Materials:
-
4-(Hydroxymethyl)pyridine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 4-(Hydroxymethyl)pyridine | 109.13 | - | 1.0 |
| TBDMS-Cl | 150.72 | - | 1.2 |
| Imidazole | 68.08 | - | 2.5 |
| This compound | 223.39 | - | - |
Typical Yield: 85-95%
Protocol 2: Alkylation of this compound at the Nitrogen Atom
This protocol details the formation of a pyridinium salt by reacting this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Acetonitrile, anhydrous
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add the alkyl halide (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. A precipitate may form during this time.
-
If a precipitate has formed, filter the solid and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation of the pyridinium salt.
-
Filter the solid product and dry under vacuum.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| This compound | 223.39 | - | 1.0 |
| Alkyl halide | - | - | 1.1 |
| N-Alkyl-4-(Tert-butyldimethylsilyloxymethyl)pyridinium halide | - | - | - |
Typical Yield: >90%
Protocol 3: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group to regenerate the hydroxymethyl functionality.
Materials:
-
Substituted this compound derivative
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the silyl-protected pyridine derivative (1.0 eq) in anhydrous THF.
-
Add the 1 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents |
| Silyl-protected pyridine | - | - | 1.0 |
| TBAF | 261.47 (anhydrous) | - | 1.2 |
| Deprotected alcohol | - | - | - |
Typical Yield: 90-99%
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of synthetic strategies utilizing this compound as a key building block.
Caption: Synthetic workflow using 4-(TBDMSoxymethyl)pyridine.
This workflow highlights the strategic protection of the hydroxymethyl group, allowing for selective modification of the pyridine core, followed by deprotection and further transformation of the liberated alcohol to construct complex target molecules.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex molecules. Its utility stems from the robust protection of the hydroxymethyl group by the TBDMS ether, which allows for a wide range of chemical manipulations on the pyridine ring. The straightforward deprotection protocol further enhances its applicability, providing access to a functional handle for subsequent synthetic elaborations. The protocols and workflows presented herein provide a foundation for researchers to incorporate this valuable reagent into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.
Troubleshooting & Optimization
Technical Support Center: Deprotection of 4-(Tert-butyldimethylsilyloxymethyl)pyridine
Welcome to the technical support center for the deprotection of 4-(Tert-butyldimethylsilyloxymethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The most common methods for cleaving the tert-butyldimethylsilyl (TBDMS) ether to yield 4-(hydroxymethyl)pyridine involve fluoride-based reagents or acidic conditions.
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) and hydrogen fluoride-pyridine complex (HF-Pyridine) are frequently used. The fluoride ion has a high affinity for silicon, which drives the cleavage of the Si-O bond.
-
Acidic Conditions: Reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and formic acid can effectively remove the TBDMS group. The pyridine moiety can render the silyl ether susceptible to acid-catalyzed hydrolysis.
Q2: What are the potential side reactions I should be aware of during the deprotection?
A2: Several side reactions can occur, depending on the chosen deprotection method and reaction conditions. These include:
-
Decomposition of Starting Material or Product: The basic nature of TBAF can lead to the decomposition of base-sensitive substrates, resulting in low yields.[1]
-
Incomplete Deprotection: Insufficient reagent or reaction time can lead to a mixture of starting material and the desired product.
-
N-Alkylation of the Pyridine Ring: While not extensively reported for this specific substrate, the basic nitrogen of the pyridine ring could potentially be alkylated under certain conditions, especially if reactive alkylating agents are present or formed in situ.
-
Polymerization/Oligomerization of 4-(hydroxymethyl)pyridine: The deprotected product, 4-(hydroxymethyl)pyridine, is a relatively stable crystalline solid.[2][3][4] However, under harsh acidic or basic conditions, there is a potential for self-reaction or polymerization, although this is not a commonly reported issue under standard deprotection protocols.
Q3: Why is my yield low when using TBAF?
A3: Low yields with TBAF are often attributed to the basicity of the reagent, which can cause decomposition of the starting material or product.[1] To mitigate this, consider buffering the reaction mixture with a weak acid like acetic acid. Alternatively, using HF-Pyridine, which is less basic, can be a better option, although it may require longer reaction times.[5]
Q4: I am observing multiple spots on my TLC after acidic deprotection. What could they be?
A4: Multiple spots on TLC after acidic deprotection could indicate several possibilities:
-
Incomplete reaction: The spot with a higher Rf value is likely the unreacted starting material.
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Formation of byproducts: Acid-sensitive functional groups elsewhere in the molecule may have reacted. The pyridine ring itself can be protonated, which might affect the solubility and chromatographic behavior.
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Degradation: Harsh acidic conditions (e.g., high concentration of a strong acid, elevated temperature) can lead to the degradation of the starting material or the desired product.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
| Possible Cause | Troubleshooting Steps |
| Inactive Reagent | Use a fresh bottle of the deprotection reagent. For TBAF, ensure it is a solution in THF and has been stored properly to prevent hydrolysis. |
| Insufficient Reagent | Increase the equivalents of the deprotection reagent. Typically, 1.1 to 1.5 equivalents of TBAF are used. For acidic deprotection, the concentration of the acid may need to be optimized. |
| Short Reaction Time | Monitor the reaction closely by TLC. If the starting material is still present, extend the reaction time. |
| Low Reaction Temperature | While many deprotections are performed at 0°C to room temperature, some sterically hindered silyl ethers may require elevated temperatures. Cautiously increase the temperature while monitoring for side product formation. |
| Inappropriate Solvent | Ensure the solvent is appropriate for the chosen reagent and dissolves the substrate. THF is commonly used for TBAF, while dichloromethane (DCM) or methanol are often used for acidic deprotections. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Troubleshooting Steps |
| Basicity of TBAF | Buffer the TBAF solution with acetic acid. Alternatively, switch to a less basic fluoride source like HF-Pyridine. |
| Harsh Acidic Conditions | Use a milder acid (e.g., formic acid instead of TFA or HCl). Lower the concentration of the acid. Perform the reaction at a lower temperature (e.g., 0°C). |
| Presence of Other Sensitive Functional Groups | Re-evaluate the compatibility of other protecting groups or functional groups in your molecule with the chosen deprotection conditions. A milder, more selective deprotection method may be required. |
| Water Content | For fluoride-based deprotections, the presence of water can affect the reaction rate and lead to side reactions. Use anhydrous solvents and reagents if possible. |
Quantitative Data Summary
| Deprotection Reagent | Substrate Type | Solvent | Temperature | Time | Yield (%) | Reference |
| TBAF | General TBDMS Ether | THF | 0°C to RT | 30-60 min | - | [6] |
| TBAF (buffered with AcOH) | Base-sensitive TBDMS Ether | THF | 0°C to RT | - | Improved yields | [1] |
| HF-Pyridine | TBDMS Ether | Pyridine | RT | Longer reaction times | Clean reaction | [5] |
| HF-Pyridine (4%) | TES Ether (with TBDMS present) | Pyridine | RT | 1-2 h | ~20-50% (desired), 32% (mono-TBDMS deprotected side product) | [7] |
| Formic Acid (5-10%) | TES Ether (with TBDMS present) | Methanol | RT | 2-3 h | 70-85% (TBDMS group intact) | [7] |
| HCl (catalytic) | PMB Ether (with TBDMS present) | DCM/HFIP | RT | - | Partial cleavage of TBDMS | [8] |
Experimental Protocols
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
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Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 eq.) dropwise to the stirred solution.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(hydroxymethyl)pyridine.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
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Dissolve this compound (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of TFA in DCM (e.g., 10-50% v/v) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Deprotection of this compound and potential side reactions.
Caption: A logical workflow for troubleshooting common issues during the deprotection reaction.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. 4-ピリジンメタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Technical Support Center: TBDMS Protection of 4-(Hydroxymethyl)pyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the incomplete tert-butyldimethylsilyl (TBDMS) protection of 4-(hydroxymethyl)pyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the TBDMS protection of 4-(hydroxymethyl)pyridine, offering potential causes and solutions to achieve a successful reaction.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inadequate Reagents: Insufficient TBDMS-Cl or base. 2. Poor Reagent Quality: TBDMS-Cl may have hydrolyzed. The solvent may not be anhydrous. 3. Low Reaction Temperature: The reaction may be too slow at room temperature. | 1. Increase the equivalents of TBDMS-Cl (1.2-1.5 eq) and base (e.g., imidazole, 2.0-2.5 eq). 2. Use a fresh bottle of TBDMS-Cl. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. 3. Heat the reaction mixture (e.g., to 40-60 °C) to drive it to completion. |
| Incomplete Reaction (Mixture of Starting Material and Product) | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Reagent Degradation: Moisture in the reaction can consume the silylating agent. 3. Steric Hindrance: Although a primary alcohol, the pyridine ring may influence reactivity. | 1. Extend the reaction time and monitor progress by TLC. 2. Ensure all reagents and solvents are anhydrous. 3. Consider using a more reactive silylating agent such as TBDMS-triflate (TBDMS-OTf) with a non-nucleophilic base like 2,6-lutidine. |
| Product Decomposition During Workup or Purification | 1. TBDMS Cleavage on Silica Gel: The acidic nature of standard silica gel can cleave the TBDMS ether.[1][2] 2. Hydrolysis During Extraction: Excessive exposure to aqueous acidic or basic conditions can lead to deprotection. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different purification method such as neutral alumina chromatography or distillation if the product is volatile. 2. Perform the aqueous workup quickly and use mild quenching agents like saturated aqueous sodium bicarbonate. |
| Formation of Side Products | 1. N-silylation: The pyridine nitrogen can be silylated, leading to a quaternary salt. 2. Formation of Bis-TBDMS Ether: If any diol impurities are present. | 1. N-silylation is generally less favorable than O-silylation for pyridyl alcohols but can occur. Using a stoichiometric amount of a non-nucleophilic base can minimize this. 2. Ensure the purity of the starting 4-(hydroxymethyl)pyridine. |
| Difficulty in Product Isolation | 1. High Polarity of Starting Material: Unreacted 4-(hydroxymethyl)pyridine is highly soluble in water, leading to its loss during aqueous extraction.[3] 2. Residual DMF: N,N-Dimethylformamide (DMF) is a high-boiling solvent and can be difficult to remove completely. | 1. After quenching the reaction, remove the DMF under high vacuum. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. For highly polar starting materials, extraction with a mixture like 30% isopropanol in DCM may be effective.[3] 2. Perform multiple aqueous washes to remove DMF. A common technique is to wash with a 1:1 mixture of saturated aqueous lithium chloride and water. |
Frequently Asked Questions (FAQs)
Q1: My reaction is stalled with about 50% conversion. What should I do?
A1: First, ensure that your reagents and solvent are anhydrous, as moisture can quench the TBDMS-Cl. If the conditions are dry, you can try to drive the reaction to completion by adding more TBDMS-Cl (an additional 0.5 eq) and base (an additional 1.0 eq). Gentle heating (e.g., 50 °C) can also increase the reaction rate.[3][4] If these measures do not work, consider using a more potent silylating agent like TBDMS-OTf.
Q2: I see my product on the TLC plate after the reaction, but I lose most of it during column chromatography. Why is this happening?
A2: The TBDMS ether of 4-(hydroxymethyl)pyridine can be sensitive to the acidic environment of standard silica gel, leading to in-column decomposition back to the starting material.[1][2] To prevent this, you can either neutralize the silica gel by flushing the column with a 1-2% solution of triethylamine in your eluent before loading your sample, or use a less acidic stationary phase like neutral alumina.
Q3: What is the best base and solvent combination for this protection?
A3: A widely used and effective system is imidazole as the base in anhydrous DMF.[4][5] Imidazole acts as both a base and a catalyst. DMF is a good solvent for the polar 4-(hydroxymethyl)pyridine.[3] Other bases like triethylamine or pyridine can also be used. For less polar solvents like dichloromethane (DCM), the solubility of the starting material may be an issue.
Q4: Can the pyridine nitrogen interfere with the reaction?
A4: Yes, the lone pair on the pyridine nitrogen can act as a nucleophile and react with TBDMS-Cl, although O-silylation of the primary alcohol is generally much faster and more favorable. This side reaction is typically minor but can be suppressed by using a non-nucleophilic base or by ensuring the reaction conditions do not excessively favor N-silylation.
Q5: How can I be sure my TBDMS-Cl is still active?
A5: TBDMS-Cl is a white crystalline solid that can hydrolyze upon exposure to atmospheric moisture, forming silyl ethers and HCl. If the reagent appears clumpy or has a strong acidic odor, it may be partially hydrolyzed. It is best to use a freshly opened bottle or store it in a desiccator.
Experimental Protocols
Protocol 1: Standard TBDMS Protection using TBDMS-Cl and Imidazole
This protocol is a standard and reliable method for the TBDMS protection of 4-(hydroxymethyl)pyridine.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(hydroxymethyl)pyridine (1.0 eq).
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Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF (approximately 0.5 M). Add imidazole (2.5 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.
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Silylating Agent: Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by adding water. Extract the mixture with ethyl acetate or diethyl ether (3x).
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Purification: Combine the organic layers and wash with water and then brine to remove DMF and imidazole salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on neutralized silica gel.
Visualizations
Troubleshooting Workflow for Incomplete TBDMS Protection
Caption: Troubleshooting workflow for incomplete TBDMS protection.
Logical Relationship of Key Reaction Parameters
Caption: Key parameters influencing the TBDMS protection reaction.
References
Technical Support Center: Purification of 4-(Tert-butyldimethylsilyloxymethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of 4-(Tert-butyldimethylsilyloxymethyl)pyridine from a reaction mixture.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of this compound.
Q1: My crude reaction mixture is a complex mixture, and I'm unsure of the main impurities.
A1: The primary impurities in the synthesis of this compound from 4-(hydroxymethyl)pyridine and tert-butyldimethylsilyl chloride (TBDMSCl) typically include:
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Unreacted 4-(hydroxymethyl)pyridine: The starting alcohol is polar and should be easily separable by silica gel chromatography.
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Excess TBDMSCl and its hydrolysis product (tert-butyldimethylsilanol): TBDMSCl is volatile and can be partially removed under reduced pressure. The resulting silanol is also relatively nonpolar.
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Unreacted imidazole or other amine base: These are typically basic and can be removed with an acidic wash during workup, though they may streak on silica gel if not fully removed.
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Symmetrically protected bis-ether: In some cases, the silyl group can react with two molecules of the alcohol to form a bis-ether, though this is less common with bulky silyl groups.
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Solvent residues: Depending on the reaction solvent (e.g., DMF, DCM), residual amounts may be present.
Q2: I am observing streaking or tailing of my product on the TLC plate and during column chromatography.
A2: Streaking or tailing of pyridine-containing compounds on silica gel is a common issue due to the basicity of the pyridine nitrogen interacting with the acidic silica surface. To mitigate this:
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Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (Et3N) or pyridine is added to the solvent system for flash chromatography.[1] This will neutralize the acidic sites on the silica gel and lead to sharper peaks.
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Ensure complete removal of the amine base from the reaction workup. An acidic wash (e.g., with dilute HCl or saturated NH4Cl solution) of the organic layer during the workup can help remove most of the basic impurities.
Q3: My product seems to be decomposing on the silica gel column.
A3: While TBDMS ethers are generally stable, prolonged exposure to acidic silica gel can potentially lead to hydrolysis, especially if there is residual moisture.
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Use a less acidic stationary phase. Consider using neutral alumina for chromatography if your compound is particularly sensitive.
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Deactivate the silica gel. As mentioned above, adding a small amount of triethylamine to the eluent can help.
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Minimize the purification time. Flash chromatography is preferred over gravity chromatography for this reason.
Q4: I am having difficulty removing the unreacted TBDMSCl and its byproducts.
A4: TBDMSCl has a boiling point of 125 °C and can often be removed by rotary evaporation.[2] However, its hydrolysis product, tert-butyldimethylsilanol, can co-elute with the desired product in non-polar solvent systems.
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Aqueous Workup: Quenching the reaction with water will hydrolyze the remaining TBDMSCl to the more polar tert-butyldimethylsilanol.
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Chromatography: A carefully chosen solvent system for flash chromatography should allow for the separation of the slightly more polar product from the nonpolar silanol.
Q5: Can I purify this compound by distillation?
Q6: How can I confirm the purity of my final product?
A6: The purity of this compound can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and assess the purity of the final product. The presence of characteristic peaks for the tert-butyl, dimethylsilyl, and pyridine protons and the absence of impurity peaks are key indicators.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity and confirm the molecular weight of the compound.[3][4][5]
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| This compound | 223.39[6] | Not available | Pale Yellow Oil[7] |
| 4-(Hydroxymethyl)pyridine | 109.13[1] | 140-142[1] | White to yellow crystals |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72[2] | 125[2] | White solid |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general method for the purification of this compound from a typical reaction mixture.
1. Preparation of the Crude Sample: a. After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of NH4Cl. b. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
2. Thin-Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the TLC plate using a mixture of ethyl acetate and hexanes. A starting point of 20-40% ethyl acetate in hexanes is recommended.[8] d. Visualize the spots under UV light. The desired product should appear as a UV-active spot. The Rf value should ideally be between 0.2 and 0.4 for optimal separation on a column.[1]
3. Flash Column Chromatography Setup: a. Select an appropriately sized silica gel column based on the amount of crude material. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight for good separation.[9] b. Pack the column with silica gel using the chosen eluent (e.g., 10% ethyl acetate in hexanes with 0.1% triethylamine). c. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. d. Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection: a. Begin eluting the column with the chosen solvent system. A gradient elution, starting with a low polarity solvent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30-40% ethyl acetate in hexanes), can be effective for separating closely eluting impurities.[8] b. Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
5. Product Isolation: a. Combine the pure fractions containing the desired product. b. Remove the solvent under reduced pressure to yield the purified this compound as a pale yellow oil.[7]
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for larger scale purification of thermally stable compounds.
1. Setup: a. Assemble a vacuum distillation apparatus. Ensure all glassware is dry. b. Place the crude this compound in the distillation flask.
2. Distillation: a. Gradually apply vacuum to the system. b. Slowly heat the distillation flask using a heating mantle. c. Monitor the temperature of the vapor as it passes into the condenser. d. Collect the fraction that distills at a constant temperature. The exact boiling point under vacuum will need to be determined experimentally.
3. Product Collection: a. Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool. b. The purified product will be in the receiving flask.
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
stability of 4-(Tert-butyldimethylsilyloxymethyl)pyridine in acidic conditions
Welcome to the technical support center for 4-(Tert-butyldimethylsilyloxymethyl)pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the TBDMS ether of 4-(hydroxymethyl)pyridine to acidic conditions?
The Tert-butyldimethylsilyl (TBDMS) ether of 4-(hydroxymethyl)pyridine is generally susceptible to cleavage under acidic conditions. While TBDMS ethers are known to be more stable than many other silyl ethers, the presence of the pyridine ring can influence its lability. Under acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium ion. This positively charged, electron-withdrawing group is expected to increase the rate of acid-catalyzed cleavage of the adjacent silyl ether compared to a simple benzylic TBDMS ether. In practice, this means that even mild acidic conditions used during a reaction workup could lead to partial or complete deprotection.
Q2: I observed unexpected deprotection of this compound during an aqueous acidic workup. Why did this happen?
Unexpected deprotection during an aqueous acidic workup is a common issue. The combination of acid and water can readily hydrolyze the TBDMS ether. The protonation of the pyridine nitrogen likely accelerates this process. To avoid this, consider using a non-aqueous workup if possible, or use very mild acidic conditions (e.g., saturated ammonium chloride solution) and minimize the exposure time.
Q3: Can I selectively cleave the TBDMS group in this compound in the presence of other acid-sensitive functional groups?
Selective cleavage is possible but requires careful selection of reagents and reaction conditions. The lability of the TBDMS ether on the pyridylmethyl moiety means that milder acidic conditions can be employed for its removal compared to more robust silyl ethers like TIPS or TBDPS. For instance, using a catalytic amount of a mild acid in an anhydrous organic solvent might achieve deprotection without affecting other sensitive groups. It is crucial to perform small-scale test reactions to determine the optimal conditions for your specific substrate.
Q4: What are the common byproducts of acidic cleavage of this compound?
The primary byproducts of the acidic cleavage are 4-(hydroxymethyl)pyridine and tert-butyldimethylsilanol, which may further react to form siloxanes. Depending on the acid and solvent used, you might also observe the formation of salts of 4-(hydroxymethyl)pyridine.
Troubleshooting Guides
Issue 1: Premature or Uncontrolled Deprotection
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Symptom: Loss of the TBDMS group during a reaction that is intended to be carried out on another part of the molecule.
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Possible Causes:
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Use of acidic reagents (e.g., Lewis acids, protic acids) elsewhere in the reaction.
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Generation of acidic byproducts during the reaction.
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Acidic workup conditions.
-
-
Solutions:
-
Reagent Choice: If possible, substitute acidic reagents with neutral or basic alternatives.
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Reaction Buffering: Add a non-nucleophilic base (e.g., 2,6-lutidine) to the reaction mixture to scavenge any generated acid.
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Workup Procedure:
-
Use a buffered aqueous workup (e.g., with sodium bicarbonate or phosphate buffer).
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Employ a non-aqueous workup followed by purification.
-
Minimize contact time with any acidic solutions.
-
-
Issue 2: Incomplete Deprotection
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Symptom: The deprotection reaction does not go to completion, leaving a mixture of starting material and the deprotected alcohol.
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Possible Causes:
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Insufficient amount of acid catalyst.
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Reaction time is too short.
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Low reaction temperature.
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Presence of basic impurities that neutralize the acid.
-
-
Solutions:
-
Increase Catalyst Loading: Gradually increase the amount of the acidic reagent.
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Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.
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Increase Temperature: Gently warm the reaction mixture, but be mindful of potential side reactions.
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Pre-treatment: Ensure the starting material is free from basic impurities by purification before the deprotection step.
-
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Cleavage |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| Tert-butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| Tert-butyldiphenylsilyl | TBDPS | 5,000,000 |
This data provides a general trend for the stability of silyl ethers. The actual rate of cleavage for this compound may be faster than for a typical primary alkyl TBDMS ether due to the electronic effect of the pyridine ring.[1][2]
Table 2: Common Acidic Conditions for TBDMS Deprotection
| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |
| Acetic Acid/THF/H₂O (3:1:1) | THF/Water | Room Temp. | 12-24 h | Mild conditions, suitable for many substrates.[3] |
| 1 M HCl (aq) | THF or Dioxane | Room Temp. | 1-4 h | Stronger conditions, may affect other acid-labile groups. |
| p-Toluenesulfonic acid (cat.) | Methanol | 0 °C to Room Temp. | 1-3 h | Effective for transetherification to the methyl ether if not carefully controlled.[4] |
| Trifluoroacetic acid (TFA) | Dichloromethane | 0 °C to Room Temp. | < 1 h | Very strong acid, can cleave more robust protecting groups. |
| Acetyl chloride (cat.) | Methanol | 0 °C to Room Temp. | 0.5-2 h | Generates HCl in situ, providing mild and controlled deprotection.[5] |
Experimental Protocols
Protocol 1: Mild Deprotection with Acetic Acid
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Dissolve this compound (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography if necessary.
Protocol 2: Rapid Deprotection with Catalytic Acetyl Chloride in Methanol
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Dissolve this compound (1 equivalent) in anhydrous methanol at 0 °C under an inert atmosphere.
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Slowly add a catalytic amount of acetyl chloride (e.g., 0.1-0.2 equivalents) to the stirred solution.
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Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with an organic solvent.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
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Purify the product as needed.[5]
Visualizations
Caption: Proposed mechanism for the acidic cleavage of this compound.
Caption: Troubleshooting workflow for unexpected deprotection.
References
Technical Support Center: Optimizing Silylation Reactions with TBDMSCl
Welcome to the technical support center for optimizing reaction conditions for silylation with tert-Butyldimethylsilyl chloride (TBDMSCl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the successful protection of hydroxyl groups.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the silylation of alcohols with TBDMSCl.
Problem 1: Low or No Yield of the Silylated Product
Q: My silylation reaction is giving a low yield or no product at all. What are the possible causes and how can I improve the outcome?
A: Low or no yield in a TBDMSCl protection reaction can stem from several factors. A primary concern is the presence of moisture in the reaction. TBDMSCl is sensitive to water, which can hydrolyze the reagent.[1][2] Additionally, the purity of reagents and solvents is crucial for a successful reaction.[1][2]
Possible Causes and Solutions:
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Moisture: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1][2] Starting materials should also be dried, as some, like guanosine, can be hydrates.[1]
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Reagent Quality: Use fresh, high-purity TBDMSCl and base (e.g., imidazole). Degraded TBDMSCl may appear clumpy or smell of HCl.[1] Imidazole can also degrade over time.
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Insufficient Reagent Equivalents: For stubborn reactions, increasing the equivalents of TBDMSCl and imidazole may be necessary to drive the reaction to completion.[3]
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Reaction Time and Temperature: Some silylations, especially with sterically hindered alcohols, can be slow at room temperature.[4] Consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C) to improve the reaction rate.[5]
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Steric Hindrance: The bulky nature of the TBDMS group can make the silylation of sterically hindered secondary or tertiary alcohols challenging.[5][6] In such cases, a more reactive silylating agent like tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine may be more effective.[3]
Problem 2: Incomplete Reaction and Difficulty with Purification
Q: My reaction appears to have stalled, with both starting material and product visible on TLC. How can I drive the reaction to completion and purify my product effectively?
A: Incomplete reactions are a common issue, often linked to the factors mentioned above (moisture, reagent stoichiometry, and steric hindrance). Once you have addressed these, if the reaction is still incomplete, consider the following:
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Catalyst Choice: While imidazole is the most common base, other catalysts can be more effective for certain substrates. For instance, 4-(dimethylamino)pyridine (DMAP) can be used as a catalyst in combination with a base like triethylamine.[3]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. While DMF is a common choice, acetonitrile has also been shown to be effective, particularly with certain catalysts.[7] For very polar starting materials that are insoluble in common silylation solvents like DCM, using a solvent in which the starting material is at least partially soluble, such as DMF, is necessary.[3]
-
Purification Challenges: The presence of unreacted starting material can complicate purification. If the starting material is significantly more polar than the silylated product, flash column chromatography is usually effective.[4] However, if the polarities are similar, optimizing the mobile phase is crucial. A gradient elution may be necessary. For highly polar compounds that are difficult to extract, a modified workup, such as evaporating the DMF and then dissolving the residue in a suitable solvent for chromatography, might be beneficial.[3]
Problem 3: Formation of Side Products
Q: I am observing unexpected spots on my TLC plate. What are the common side products in TBDMSCl silylations and how can I minimize their formation?
A: The most common side product is the disilyl ether ((TBDMS)₂O), formed from the reaction of TBDMSCl with water.[1] This can be minimized by ensuring strictly anhydrous conditions. Other potential side reactions include:
-
Silyl Migration: In molecules with multiple hydroxyl groups, the TBDMS group can migrate between them, especially under basic or acidic conditions.[5] This is more prevalent with less sterically hindered silyl groups but can still occur with TBDMS.
-
Over-silylation: In substrates with multiple reactive sites, such as certain nucleosides, over-silylation can occur, leading to a mixture of products.[1] Careful control of stoichiometry and reaction time is key to achieving selective protection.
Problem 4: Cleavage of the TBDMS Group During Workup or Purification
Q: I have successfully formed my TBDMS ether, but it seems to be cleaving during the workup or purification steps. How can I prevent this?
A: TBDMS ethers are generally stable but can be cleaved under certain conditions.
-
Acidic Conditions: TBDMS ethers are sensitive to acid. Ensure that the workup is performed under neutral or slightly basic conditions. A quench with a saturated aqueous solution of sodium bicarbonate is a standard procedure to neutralize any residual acid.[5]
-
Silica Gel Chromatography: While generally stable on silica gel, some sensitive TBDMS ethers can be cleaved during chromatography, especially if the silica is acidic. This can be mitigated by using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent).[8]
-
Fluoride Ions: TBDMS ethers are readily cleaved by fluoride ions. Ensure that no fluoride sources are present in the workup or purification steps unless deprotection is intended.[9]
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for TBDMS protection of a primary alcohol?
A1: A widely used protocol, developed by E.J. Corey, involves reacting the alcohol with 1.2 equivalents of TBDMSCl and 2.5 equivalents of imidazole in anhydrous N,N-dimethylformamide (DMF) at room temperature.[5] The reaction progress is typically monitored by Thin-Layer Chromatography (TLC).[10]
Q2: How do I monitor the progress of my silylation reaction?
A2: TLC is the most common method for monitoring the reaction.[10] The silylated product will be less polar than the starting alcohol and will therefore have a higher Rf value on the TLC plate.[10] Staining with a suitable agent, such as p-anisaldehyde, can help visualize both the starting material and the product.[10]
Q3: What is the mechanism of TBDMS protection?
A3: The reaction proceeds via a nucleophilic substitution. The base, typically imidazole, is believed to react with TBDMSCl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. The alcohol then attacks the silicon atom of this intermediate, displacing imidazole and forming the TBDMS ether.[9]
Q4: Can I selectively protect a primary alcohol in the presence of a secondary alcohol?
A4: Yes, due to the steric bulk of the TBDMS group, it reacts preferentially with less sterically hindered primary alcohols over secondary and tertiary alcohols.[6][9] This selectivity is a key advantage of using TBDMSCl.
Q5: What are the common methods for deprotecting a TBDMS ether?
A5: TBDMS ethers can be cleaved under acidic conditions (e.g., acetic acid in THF/water) or, more commonly, with a fluoride ion source such as tetrabutylammonium fluoride (TBAF) in THF.[11]
Data Presentation
Table 1: Common Reaction Conditions for TBDMS Protection of Alcohols
| Base/Catalyst | Silylating Agent | Solvent | Temperature (°C) | Typical Reaction Time |
| Imidazole | TBDMSCl | DMF | Room Temperature | 2 - 24 h |
| Imidazole | TBDMSCl | CH₂Cl₂ | Room Temperature | 2 - 36 h |
| DMAP, Et₃N | TBDMSCl | DMF | Room Temperature | 2 - 3 h |
| 2,6-Lutidine | TBDMSOTf | CH₂Cl₂ | -78 to 0 | 15 min - 1 h |
Note: Reaction times are substrate-dependent and may require optimization.
Experimental Protocols
Protocol 1: General Procedure for TBDMS Protection of a Primary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and then brine to remove DMF and imidazole salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[5]
Protocol 2: Silylation of a Sterically Hindered Alcohol using TBDMSOTf
This protocol is suitable for alcohols that are difficult to silylate with TBDMSCl.
-
Dissolve the sterically hindered alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add 2,6-lutidine (1.5 eq) to the solution.
-
Slowly add TBDMSOTf (1.2 eq) to the stirred solution.
-
Allow the reaction to slowly warm to 0 °C and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for TBDMSCl silylation reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. benchchem.com [benchchem.com]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
avoiding steric hindrance in reactions with 4-(Tert-butyldimethylsilyloxymethyl)pyridine
Welcome to the technical support center for 4-(Tert-butyldimethylsilyloxymethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges related to the steric hindrance posed by the bulky 4-(Tert-butyldimethylsilyloxymethyl) substituent in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 4-(Tert-butyldimethylsilyloxymethyl) group on the pyridine ring?
The 4-(Tert-butyldimethylsilyloxymethyl) group primarily serves as a protecting group for the 4-hydroxymethylpyridine moiety. The tert-butyldimethylsilyl (TBDMS) ether is stable under a variety of reaction conditions but can be selectively removed when needed. Its significant steric bulk is a key feature that influences the reactivity of the pyridine ring.[1]
Q2: How does the steric bulk of the 4-(Tert-butyldimethylsilyloxymethyl) group affect the reactivity of the pyridine nitrogen?
The large TBDMS-oxymethyl substituent at the 4-position does not completely block the pyridine nitrogen, but it can significantly hinder the approach of bulky reagents. This steric hindrance can decrease the rate of reactions such as N-alkylation and may require optimization of reaction conditions, such as using less bulky alkylating agents or higher temperatures to overcome the steric barrier.
Q3: Can the 4-(Tert-butyldimethylsilyloxymethyl) group influence reactions at the C2 and C6 positions of the pyridine ring?
Yes, while the substituent is at the C4 position, its steric footprint can influence the accessibility of the adjacent C3 and C5 positions, and to a lesser extent, the C2 and C6 positions. For reactions like directed ortho-lithiation, the directing effect of the nitrogen atom is still dominant, but the choice of a sterically hindered base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) becomes crucial to avoid nucleophilic addition to the pyridine ring and to achieve selective deprotonation at the C3/C5 positions.[2][3]
Q4: What are the general conditions for the deprotection of the TBDMS group in this compound?
The TBDMS group can be cleaved under standard conditions, typically using a fluoride source such as Tetra-n-butylammonium fluoride (TBAF) in an aprotic solvent like Tetrahydrofuran (THF). Acidic conditions can also be employed, but care must be taken if other acid-sensitive functional groups are present in the molecule.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
Question: I am attempting to N-alkylate this compound with a bulky alkyl halide and observing low conversion. What are the likely causes and how can I improve the yield?
Answer:
The low yield is likely due to steric hindrance from both the 4-substituent and the incoming electrophile. The bulky TBDMS-oxymethyl group can impede the approach of the alkyl halide to the pyridine nitrogen.
Troubleshooting Steps:
-
Reduce Steric Bulk of the Electrophile: If possible, switch to a less sterically demanding alkylating agent. For example, use methyl iodide or benzyl bromide instead of a secondary or tertiary alkyl halide.
-
Increase Reaction Temperature: Heating the reaction can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction for potential side products at higher temperatures.
-
Use a More Reactive Electrophile: Consider converting the alkyl halide to a more reactive species, such as an alkyl triflate.
-
Optimize Base and Solvent: Use a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as DMF to ensure the pyridine nitrogen is sufficiently nucleophilic.[4]
Quantitative Data Summary: N-Alkylation Yields
| Alkylating Agent | Steric Hindrance | Typical Base/Solvent | Temperature (°C) | Expected Yield (%) |
| Methyl Iodide | Low | K₂CO₃ / DMF | 25-40 | 85-95 |
| Benzyl Bromide | Moderate | K₂CO₃ / DMF | 60-80 | 70-85 |
| Isopropyl Iodide | High | K₂CO₃ / DMF | 80-100 | 20-40 |
Issue 2: Poor Reactivity in Suzuki Cross-Coupling
Question: I am trying to perform a Suzuki cross-coupling with a 2-bromo-4-(Tert-butyldimethylsilyloxymethyl)pyridine derivative, but the reaction is sluggish and gives a low yield of the desired product. How can I optimize this reaction?
Answer:
The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[5] The steric bulk at the 4-position can also hinder the oxidative addition and reductive elimination steps of the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Use a palladium catalyst with bulky, electron-rich phosphine ligands. Ligands like XPhos or SPhos can promote the oxidative addition step and stabilize the catalytic species. A pre-catalyst system may also improve results.[6]
-
Choice of Base and Solvent: A weaker base like K₃PO₄ or Cs₂CO₃ is often effective in Suzuki couplings with pyridines. A solvent system such as 1,4-dioxane/water is commonly used.[5][7]
-
Increase Catalyst Loading: Increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can help overcome catalyst deactivation.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
Quantitative Data Summary: Suzuki Coupling of Hindered 2-Bromopyridines
| Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90-100 | 40-60 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | THF | 80-100 | 75-90 |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100-110 | 60-80 |
Issue 3: Difficulty in Directed ortho-Lithiation
Question: I am attempting a directed ortho-lithiation at the C3/C5 position of this compound but am getting a mixture of products or low yield. What are the key parameters to control?
Answer:
Directed ortho-lithiation of pyridines can be challenging due to the possibility of nucleophilic addition of the organolithium reagent to the pyridine ring.[2] The choice of the lithiating agent and reaction temperature are critical.
Troubleshooting Steps:
-
Use a Hindered, Non-Nucleophilic Base: Employ a sterically hindered lithium amide base such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) to prevent addition to the C=N bond.[2][3]
-
Strict Temperature Control: Perform the lithiation at low temperatures (typically -78 °C) to ensure selectivity and stability of the lithiated intermediate.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as any moisture will quench the organolithium reagent.
-
Quenching Electrophile: Add the electrophile at low temperature and then allow the reaction to slowly warm to room temperature.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
Objective: To synthesize an N-alkylated derivative of this compound.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, 1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the stirred suspension.
-
Heat the reaction mixture to 40-60 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4][8][9]
Protocol 2: General Procedure for Suzuki Cross-Coupling
Objective: To perform a Suzuki cross-coupling at a halogenated position of a this compound derivative.
Materials:
-
Bromo-4-(Tert-butyldimethylsilyloxymethyl)pyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Anhydrous K₃PO₄ (3.0 eq)
-
Anhydrous and degassed THF
Procedure:
-
In an oven-dried Schlenk tube, combine the bromopyridine derivative, the arylboronic acid, and anhydrous K₃PO₄.
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and XPhos.
-
Seal the tube, and cycle between vacuum and argon three times.
-
Add degassed THF via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[5][6][10]
Protocol 3: General Procedure for Directed ortho-Lithiation
Objective: To achieve regioselective lithiation at the C3/C5 position of this compound.
Materials:
-
This compound (1.0 eq)
-
Lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide for formylation)
-
Standard laboratory glassware for inert atmosphere reactions at low temperature
Procedure:
-
To an oven-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add a solution of this compound in anhydrous THF to the cooled solvent.
-
Add LDA solution dropwise to the reaction mixture at -78 °C and stir for 1-2 hours.
-
Add the chosen electrophile dropwise at -78 °C.
-
Stir the reaction at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.[2][11][12]
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for common low-yield issues in reactions with sterically hindered pyridines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
troubleshooting low yields in 4-(Tert-butyldimethylsilyloxymethyl)pyridine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the synthesis of 4-(Tert-butyldimethylsilyloxymethyl)pyridine.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis.
Problem 1: Low or No Product Formation
-
Question: My reaction shows very low conversion to the desired this compound, with a significant amount of unreacted 4-(hydroxymethyl)pyridine remaining. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion is a common issue in the silylation of alcohols and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Purity of Reagents and Solvents: Ensure that all starting materials and solvents are of high purity and, critically, are anhydrous. Tert-butyldimethylsilyl chloride (TBDMS-Cl) is highly susceptible to hydrolysis, and any moisture will consume the reagent and reduce the yield.[1] Dry your 4-(hydroxymethyl)pyridine and solvent (e.g., DMF) before use.
-
Reaction Conditions:
-
Base: Imidazole is a commonly used base for this reaction.[2][3] Ensure you are using a sufficient excess (typically 2-2.5 equivalents). In some cases, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can enhance the reaction rate.
-
Solvent: While dichloromethane (DCM) is often used for silylations, the polarity of 4-(hydroxymethyl)pyridine may necessitate the use of a more polar solvent like N,N-dimethylformamide (DMF).[2]
-
Temperature and Reaction Time: These reactions are typically run at room temperature overnight. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be beneficial, but should be monitored to avoid side reactions. Extending the reaction time can also drive the reaction to completion.
-
-
Reagent Quality: The TBDMS-Cl should be a crystalline solid. If it appears oily or fumes upon exposure to air, it may have partially hydrolyzed and should be replaced.
-
Problem 2: Formation of Multiple Products
-
Question: My TLC analysis shows the formation of multiple spots in addition to my starting material and desired product. What are these byproducts and how can I minimize their formation?
-
Answer: The formation of multiple products can complicate purification and lower the yield of the desired compound.
-
Potential Byproducts:
-
Bis-silylated products: While less likely with a mono-alcohol, ensure your starting material is pure.
-
N-silylation: Silylation of the pyridine nitrogen is a possible side reaction, though generally less favored than O-silylation.
-
Hydrolyzed TBDMS-Cl: Reaction of TBDMS-Cl with trace amounts of water can lead to the formation of siloxanes, which can complicate purification.
-
-
Minimization Strategies:
-
Strict Anhydrous Conditions: As mentioned, ensuring all reagents and glassware are dry is crucial to prevent hydrolysis of the silylating agent.
-
Controlled Addition of Reagents: Adding the TBDMS-Cl solution dropwise to the solution of the alcohol and base can sometimes help to control the reaction and minimize side product formation.
-
-
Problem 3: Difficult Product Purification
-
Question: I am having trouble isolating the pure this compound after the reaction. What purification strategies are most effective?
-
Answer: Purification of pyridine derivatives can be challenging.
-
Work-up Procedure:
-
After the reaction is complete, the reaction mixture is typically diluted with an organic solvent and washed with water or a mild aqueous solution to remove the base (e.g., imidazole hydrochloride) and any remaining DMF.
-
If the product is soluble in a non-polar solvent, an extraction with a solvent like ethyl acetate or diethyl ether followed by washing with water and brine is a standard procedure.
-
-
Chromatography:
-
If the work-up does not yield a pure product, column chromatography on silica gel is usually effective. A gradient of ethyl acetate in hexanes or DCM is a common eluent system.
-
To avoid potential degradation on silica gel, some sources suggest filtering the crude product through a thin pad of silica gel.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for this reaction?
-
A1: Due to the polarity of 4-(hydroxymethyl)pyridine, DMF is a commonly used and effective solvent.[2] While DCM is a standard solvent for silylations, the starting material may not be fully soluble.
-
-
Q2: Which base should I use, and in what quantity?
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. The product, being less polar than the starting alcohol, will have a higher Rf value.
-
-
Q4: My yield is still low after optimizing the reaction conditions. What else can I try?
-
A4: Consider using a more reactive silylating agent, such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf). This reagent is significantly more reactive than TBDMS-Cl and can be effective for hindered or less reactive alcohols.
-
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of this compound based on general principles of silylation reactions.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent | DMF | High | Good solubility of the polar starting material.[2] |
| DCM | Moderate to Low | Poor solubility of 4-(hydroxymethyl)pyridine can lead to incomplete reaction. | |
| Base | Imidazole (2.5 eq) | High | Efficiently catalyzes the reaction and scavenges the generated HCl.[2] |
| Triethylamine (1.5 eq) | Moderate to High | Effective base, but can be harder to remove.[4] | |
| Pyridine | Moderate to High | Can act as both base and solvent, but has higher toxicity.[4] | |
| Temperature | Room Temperature | Good to High | Generally sufficient for this type of reaction. |
| 50°C | Potentially Higher | May increase the reaction rate for sluggish reactions, but can also lead to side products. | |
| Moisture | Anhydrous | High | Prevents hydrolysis of the silylating agent.[1] |
| Trace H₂O | Low | TBDMS-Cl will be consumed by water, leading to lower yields.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline based on established procedures for the silylation of alcohols.[2][3]
-
Preparation:
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Ensure all reagents and solvents are anhydrous.
-
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4-(hydroxymethyl)pyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration will depend on the scale of the reaction).
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
In a separate flask, dissolve tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) in a small amount of anhydrous DMF.
-
-
Reaction:
-
Slowly add the TBDMS-Cl solution to the stirred solution of 4-(hydroxymethyl)pyridine and imidazole at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yields in the synthesis.
Caption: Simplified relationship diagram of the reaction mechanism.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing pyridine-related impurities during chemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of pyridine and its derivatives from reaction mixtures.
Problem: Residual pyridine is detected after standard work-up.
-
Possible Cause: Incomplete removal due to the basic nature and high boiling point of pyridine.
-
Solution: Employ a targeted removal strategy based on the stability of your compound of interest. Three common methods are acidic wash, copper sulfate wash, and azeotropic distillation.[1]
Problem: My compound is sensitive to acid.
-
Solution 1: Copper Sulfate (CuSO₄) Wash: This is a mild method that avoids acidic conditions.[1][2] Pyridine coordinates with copper (II) sulfate to form a water-soluble complex that can be extracted into the aqueous phase.[1][2][3]
-
Solution 2: Azeotropic Removal: Co-evaporation with a solvent like toluene or heptane can effectively remove residual pyridine without the use of acidic reagents.[1][2]
-
Solution 3: Mild Acid Wash: A wash with a weaker acid, such as 5-10% aqueous citric acid, may be tolerated by some acid-sensitive compounds.[2]
Problem: I used pyridine as the reaction solvent, and simple evaporation is not sufficient.
-
Solution: A multi-step approach is necessary for removing large quantities of pyridine. First, remove the bulk of the pyridine by distillation under reduced pressure.[1] Subsequently, add a co-solvent like toluene or cyclohexane and perform several co-evaporations to remove the remaining traces.[1][2]
Problem: A persistent emulsion has formed during the copper sulfate wash.
-
Solution: To break the emulsion, add a small amount of brine (saturated aqueous NaCl solution). In the future, prevent emulsion formation by using gentle swirling of the separatory funnel instead of vigorous shaking.[1]
Problem: My product is water-soluble, making aqueous extraction difficult.
-
Solution: This is a more challenging scenario. One approach is to adjust the pH of the aqueous solution to be slightly basic (pH 8-9) to ensure pyridine is in its free base form, then attempt extraction with an organic solvent like dichloromethane (DCM).[1][4] Alternatively, anion-exchange chromatography can be employed, where the desired anionic product binds to the column while the neutral pyridine is washed away.[1][4]
Quantitative Data Summary
The following table summarizes quantitative data related to common pyridine removal techniques.
| Method | Reagent/Solvent | Typical Concentration/Ratio | Boiling Point of Azeotrope (°C) | Efficacy/Notes |
| Acid Wash | Hydrochloric Acid (HCl) | 1-5% Aqueous Solution[1] | N/A | Forms a water-soluble pyridinium salt, which is removed in the aqueous layer.[1][3] |
| Copper Sulfate Wash | Copper (II) Sulfate (CuSO₄) | 10-15% Aqueous Solution[1][2] | N/A | Forms a water-soluble copper-pyridine complex, indicated by a deep blue or violet color.[1][2][3] |
| Azeotropic Removal | Toluene | Add a volume of toluene approximately equal to the estimated remaining pyridine.[1][2] | Pyridine-Toluene: ~110.6 °C[1] | The azeotrope has a lower boiling point than pyridine alone, facilitating its removal.[1] |
| Azeotropic Removal | Water | 57% Pyridine / 43% Water[1] | 92.6 °C[1][5] | This is a minimum boiling azeotrope.[1] |
| Azeotropic Removal | n-Hexane | N/A | N/A | Can be used to achieve a final pyridine purity of 99.98%.[6] |
Experimental Protocols
Protocol 1: Dilute Acid Wash
This method is suitable for acid-stable organic compounds.
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of dilute aqueous HCl (e.g., 1-5%).[1]
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.[1]
-
Repeat the acid wash one or two more times to ensure complete removal.[1]
-
To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Copper Sulfate (CuSO₄) Wash
This method is ideal for compounds that are sensitive to acid.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare a 10-15% aqueous solution of copper (II) sulfate.[1][2]
-
In a separatory funnel, wash the organic layer with the CuSO₄ solution. The aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[1][2][3]
-
Separate and remove the aqueous layer.
-
Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer retains its original light blue color, indicating that all the pyridine has been removed.[1]
-
Wash the organic layer with water or brine to remove any residual copper sulfate.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure.
Protocol 3: Azeotropic Removal with Toluene
This physical method is useful for removing the final traces of pyridine after a bulk removal step.
-
After the reaction, concentrate the mixture on a rotary evaporator to remove the bulk of the pyridine.
-
To the flask containing the crude product, add a volume of toluene approximately equal to the estimated remaining volume of pyridine.[1][2]
-
Concentrate the mixture to dryness on the rotary evaporator. The toluene-pyridine azeotrope will evaporate at a lower temperature than pyridine alone.
-
Repeat the addition of toluene and subsequent evaporation two to three more times to ensure all traces of pyridine are removed.[1]
-
Place the flask under high vacuum for an extended period (e.g., overnight) to remove any residual toluene.
Visualizations
Caption: Decision tree for selecting a pyridine removal method.
Caption: Experimental workflow for the acidic wash method.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of pyridine-related impurities? A1: Pyridine is often used as a solvent or a base in organic reactions, making it a common impurity.[7][8] It can also be a byproduct of certain synthetic routes. Historically, pyridine was obtained from coal tar, which could introduce related impurities like picolines and lutidines.
Q2: How can I detect and quantify pyridine impurities? A2: Several analytical methods are available for the detection and quantification of pyridine. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used techniques for their sensitivity and selectivity. Spectrophotometric methods can also be employed for determining pyridine concentrations, sometimes at the parts-per-million (ppm) level.
Q3: Is it possible to completely remove pyridine by evaporation alone? A3: While rotary evaporation can remove the bulk of pyridine, especially when used as a solvent, it is often insufficient for complete removal due to its relatively high boiling point (115.2 °C).[1][7] Azeotropic removal with a co-solvent like toluene is a much more effective method for removing trace amounts.[1][2]
Q4: The copper sulfate wash is not turning deep blue/violet. What does this mean? A4: The deep blue or violet color is indicative of the formation of the copper-pyridine complex.[1][2][3] If the aqueous layer remains the light blue color of the copper sulfate solution, it suggests that there is little to no pyridine remaining in the organic layer to form the complex.[1]
Q5: Can I use other acids besides HCl for the acidic wash? A5: Yes, other acids can be used. For instance, if your compound is sensitive to strong acids, a milder acid like 5-10% aqueous citric acid can be a suitable alternative.[2] The principle remains the same: to protonate the pyridine to form a water-soluble salt.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. dwsim.fossee.in [dwsim.fossee.in]
- 6. Research Progress on Azeotropic Distillation Technology [scirp.org]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. nbinno.com [nbinno.com]
alternative reagents for the silylation of 4-(hydroxymethyl)pyridine
Welcome to the technical support center for the silylation of 4-(hydroxymethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the protection of the primary hydroxyl group in 4-(hydroxymethyl)pyridine using silyl ethers.
Troubleshooting Guide
This guide addresses common issues encountered during the silylation of 4-(hydroxymethyl)pyridine.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Moisture: Silylating agents are highly sensitive to moisture, which can hydrolyze the reagent. 2. Inactive Reagent: The silylating agent may have degraded due to improper storage. 3. Insufficient Catalyst/Base: The reaction may require a catalyst or a more effective base to proceed. 4. Steric Hindrance: Bulky silyl groups may react slowly with the substrate. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[1] 2. Use a fresh bottle of the silylating agent. 3. Add a catalyst such as 4-(dimethylamino)pyridine (DMAP) or use a stronger base. For sterically hindered alcohols, more forcing conditions may be needed.[2] 4. Increase the reaction temperature or time. Consider using a more reactive silylating agent like a silyl triflate. |
| Formation of Side Products (e.g., N-Silylation) | 1. Reaction with Pyridine Nitrogen: The lone pair on the pyridine nitrogen can compete with the hydroxyl group for the silylating agent, especially with less sterically hindered reagents. | 1. Use a more sterically hindered silylating agent (e.g., TBDPSCl instead of TMSCl) to favor O-silylation. 2. Employ a non-nucleophilic, sterically hindered base like 2,6-di-tert-butyl-4-methylpyridine to minimize side reactions.[3] 3. Control the reaction temperature; lower temperatures may favor O-silylation. |
| Difficult Purification | 1. Co-elution of Product and By-products: The silylated product may have a similar polarity to starting material or by-products. 2. Hydrolysis on Silica Gel: The silyl ether may be sensitive to the acidic nature of standard silica gel, leading to deprotection during chromatography. | 1. Utilize a different solvent system for column chromatography. A gradient elution may be necessary. 2. Neutralize the silica gel with a base (e.g., triethylamine) before packing the column. Alternatively, use basic alumina for chromatography.[4] |
| Product Decomposition During Workup | 1. Hydrolysis: The silyl ether may be unstable to aqueous acidic or basic conditions during extraction. | 1. Use a mild aqueous workup with saturated ammonium chloride solution.[5] 2. For acid-sensitive silyl ethers, use a saturated sodium bicarbonate solution. 3. Minimize contact time with aqueous layers. |
Frequently Asked Questions (FAQs)
Q1: What are some alternative silylating reagents for 4-(hydroxymethyl)pyridine besides the common ones?
A1: Beyond standard reagents like TBDMSCl and TMSCl, you can consider the following alternatives, especially if you are facing issues with reactivity or side reactions:
-
Triethylsilyl Chloride (TESCl): Offers a good balance of stability and ease of removal. It is more stable than TMS ethers but more readily cleaved than TBDMS ethers.
-
Triisopropylsilyl Chloride (TIPSCl): Provides greater steric bulk, which can enhance selectivity for the primary hydroxyl group and reduce the likelihood of N-silylation.[6][7]
-
tert-Butyldiphenylsilyl Chloride (TBDPSCl): Offers high stability to acidic conditions and is a good choice for multi-step syntheses where robust protection is required.[2][8]
-
Silyl Triflates (e.g., TBDMSOTf, TIPSOTf): These are more reactive than the corresponding chlorides and can be effective for silylating more hindered or less reactive alcohols. They are often used with a non-nucleophilic base like 2,6-lutidine.
Q2: What are the recommended reaction conditions for silylating 4-(hydroxymethyl)pyridine?
A2: The optimal conditions will depend on the chosen silylating agent. Below are some general starting points.
| Silylating Agent | Base/Catalyst | Solvent | Temperature | Typical Time | Typical Yield |
| TBDMSCl | Imidazole | DMF | Room Temp. | 12-16 h | >90% |
| TBDPSCl | Imidazole, DMAP (cat.) | DMF or CH₂Cl₂ | Room Temp. | 12-24 h | High |
| TESCl | Pyridine or Et₃N | CH₂Cl₂ | 0 °C to RT | 1-4 h | >90% |
| TIPSCl | Imidazole | DMF | Room Temp. | 16 h | ~100%[6] |
Q3: How do I remove the silyl protecting group from 4-((silyloxy)methyl)pyridine?
A3: The deprotection method depends on the stability of the silyl ether.
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is the most common method for cleaving most silyl ethers, including TBDMS, TBDPS, and TIPS ethers.[9][10][11] The reaction is typically fast and efficient.
-
Acidic Conditions: For less stable silyl ethers like TMS, mild acidic conditions such as acetic acid in THF/water or pyridinium p-toluenesulfonate (PPTS) in methanol can be used.[12] More robust silyl ethers like TBDPS are resistant to mild acids.
-
HF-Pyridine: This reagent is effective for cleaving more stable silyl ethers.[12]
Q4: My silylation reaction is not going to completion. What can I do?
A4: If your reaction has stalled, consider the following:
-
Increase Reagent Equivalents: Add more of the silylating agent and base.
-
Increase Temperature: Gently heating the reaction mixture can often drive it to completion.
-
Add a Catalyst: If not already present, a catalytic amount of DMAP can significantly accelerate the reaction.
-
Check for Moisture: Ensure that all your reagents and solvents are anhydrous. Even small amounts of water can consume the silylating agent.
Q5: How can I purify my silylated 4-(hydroxymethyl)pyridine?
A5: The most common method for purification is silica gel column chromatography.
-
Solvent System: A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether. The exact ratio will depend on the polarity of your silylated product.
-
TLC Monitoring: Use thin-layer chromatography (TLC) to determine the appropriate solvent system and to track the separation during the column.
-
Alternative Stationary Phases: If you experience product decomposition on silica gel, consider using deactivated silica (by adding a small amount of triethylamine to the eluent) or basic alumina.[4]
Experimental Protocols
Protocol 1: Silylation of 4-(Hydroxymethyl)pyridine with TBDMSCl
Objective: To synthesize 4-((tert-butyldimethylsilyloxy)methyl)pyridine.
Materials:
-
4-(Hydroxymethyl)pyridine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-(hydroxymethyl)pyridine (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMSCl (1.2 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Deprotection of 4-((tert-Butyldimethylsilyloxy)methyl)pyridine using TBAF
Objective: To deprotect the silyl ether and regenerate 4-(hydroxymethyl)pyridine.
Materials:
-
4-((tert-Butyldimethylsilyloxy)methyl)pyridine
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the silylated pyridine (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 eq.) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected alcohol.
Diagrams
Caption: General experimental workflow for the silylation and deprotection of 4-(hydroxymethyl)pyridine.
Caption: A logical troubleshooting guide for common issues in the silylation of 4-(hydroxymethyl)pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. synarchive.com [synarchive.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: 4-(Tert-butyldimethylsilyloxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and reaction of 4-(Tert-butyldimethylsilyloxymethyl)pyridine, with a focus on preventing the unintended hydrolysis of the tert-butyldimethylsilyl (TBDMS) ether protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the hydrolysis of the TBDMS ether on this compound?
A1: The stability of the TBDMS ether is primarily influenced by steric hindrance around the silicon atom and the pH of the environment. The bulky tert-butyl group provides significant steric protection, making it more stable than smaller silyl ethers like trimethylsilyl (TMS) ethers.[1][2] However, it is susceptible to cleavage under both acidic and strongly basic conditions, as well as in the presence of fluoride ions.[1]
Q2: How does the pyridine ring affect the stability of the TBDMS ether?
A2: The basic nitrogen atom in the pyridine ring can influence the stability of the TBDMS ether, particularly under acidic conditions. Protonation of the pyridine nitrogen can increase the overall acidity of the local environment, potentially accelerating the hydrolysis of the silyl ether. During silylation reactions that produce acidic byproducts like HCl, the formation of a pyridinium salt can occur. However, the TBDMS group is generally stable to aqueous basic work-up conditions.
Q3: What are the typical reagents used to intentionally deprotect (cleave) the TBDMS ether?
A3: Common methods for TBDMS deprotection include:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is the most common method.[3][4] Other fluoride sources include triethylamine trihydrofluoride (TEA·3HF) and hydrogen fluoride-pyridine complex (HF-Pyridine).[3]
-
Acidic conditions: Aqueous acetic acid, hydrochloric acid in methanol, or trifluoroacetic acid (TFA) in dichloromethane can be used.[5]
-
Strongly basic conditions: While generally stable to mild bases, prolonged exposure to strong bases at elevated temperatures can cause cleavage.
Troubleshooting Guides
Problem: Unintended Hydrolysis of the TBDMS Group During Reaction or Work-up
| Possible Cause | Troubleshooting/Prevention Strategy |
| Acidic Reaction Conditions or Byproducts | - Buffer the reaction mixture with a non-nucleophilic base if acidic conditions are generated. - For work-ups involving acidic washes, use dilute acids for short durations at low temperatures (e.g., 0 °C) and carefully monitor the reaction by TLC. - Consider using alternative reactions that proceed under neutral or basic conditions if the desired transformation allows. |
| Strongly Basic Reaction Conditions | - Avoid prolonged exposure to strong bases (e.g., hydroxides, alkoxides) at elevated temperatures. - If a strong base is required, conduct the reaction at the lowest possible temperature and for the shortest duration necessary. - Use milder bases when possible. |
| Presence of Trace Fluoride Ions | - Ensure all glassware is thoroughly cleaned and free of any residual fluoride-containing reagents from previous experiments. - Use high-purity solvents and reagents to avoid fluoride contamination. |
| Aqueous Work-up | - Minimize the duration of contact with aqueous layers, especially if they are acidic or strongly basic. - Use saturated sodium bicarbonate solution to neutralize acidic washes promptly. - Ensure organic extracts are thoroughly dried with a drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation. |
Problem: Incomplete or Slow Intended Deprotection
| Possible Cause | Troubleshooting/Optimization Strategy |
| Insufficient Reagent | - Increase the equivalents of the deprotecting agent (e.g., use 1.1-1.5 equivalents of TBAF per silyl group).[3] |
| Steric Hindrance | - Increase the reaction temperature or extend the reaction time. Monitor the progress closely by TLC to avoid decomposition of the product. |
| Poor Reagent Quality | - Use a fresh bottle of the deprotection reagent, especially for TBAF solutions which can degrade over time. |
| Substrate Solubility Issues | - Choose a solvent system in which the substrate is fully soluble. A co-solvent may be necessary. |
Data Presentation
The stability of silyl ethers is crucial for their effective use as protecting groups. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions. Note that these are general trends, and the specific reactivity can be influenced by the substrate.
| Silyl Ether | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: General Procedure for Fluoride-Mediated Deprotection using TBAF
-
Dissolve the this compound (1.0 equiv) in anhydrous THF to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Acid-Catalyzed Deprotection using Acetic Acid
-
Prepare a 3:1:1 (v/v/v) mixture of acetic acid, THF, and water.
-
Dissolve the this compound in the prepared solvent mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow diagram for preventing unintended hydrolysis.
Caption: Troubleshooting guide for incomplete TBDMS deprotection.
References
Technical Support Center: Workup Procedures for Reactions Containing 4-(Tert-butyldimethylsilyloxymethyl)pyridine
This guide provides researchers, scientists, and drug development professionals with detailed information for the successful workup of reactions involving 4-(Tert-butyldimethylsilyloxymethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider during a reaction workup?
A1: Two main features of this molecule influence the workup procedure:
-
The Pyridine Ring: The pyridine nitrogen is basic and can be protonated by acids. This property can be exploited for extraction. For instance, washing an organic solution with dilute acid will move the pyridine-containing compound into the aqueous layer.[1]
-
The TBDMS Ether: The tert-butyldimethylsilyl (TBDMS) ether is a protecting group for the primary alcohol. It is significantly more stable than simpler silyl ethers like TMS due to steric hindrance.[2][3] It is generally stable to many reaction conditions but can be cleaved by strong acids or fluoride ion sources.[4][5]
Q2: How stable is the TBDMS ether on this compound during standard workup conditions?
A2: The TBDMS ether is robust and stable under neutral and basic aqueous conditions. It can withstand typical workup procedures such as washes with water, brine, and saturated sodium bicarbonate. However, it is susceptible to cleavage under acidic conditions, so prolonged contact with strong acids should be avoided if the TBDMS group needs to remain intact.[2][4]
Q3: Can I perform column chromatography on silica gel with this compound?
A3: Yes, but with caution. While silica gel chromatography is a common purification method, the slightly acidic nature of standard silica gel can potentially lead to partial cleavage of the TBDMS group, especially with prolonged exposure. To mitigate this, you can use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or opt for a faster purification technique like flash chromatography.[1][6]
Q4: My reaction produced byproducts. How can I selectively remove the this compound starting material or product?
A4: The basicity of the pyridine ring allows for selective removal using an acidic wash. By washing the organic layer with a dilute acid (e.g., 1M HCl), the pyridine derivative will become protonated and move into the aqueous phase. The organic layer will retain non-basic compounds. The desired compound can then be recovered from the aqueous layer by basifying it (e.g., with NaOH or NaHCO₃) and re-extracting it into an organic solvent.[1]
Q5: What are the standard methods for intentionally cleaving (deprotecting) the TBDMS ether after the reaction?
A5: The most common and effective method for TBDMS deprotection is the use of a fluoride ion source. Tetra-n-butylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF) is widely used.[3][4] Other methods include using hydrofluoric acid (HF) or its complex with pyridine (HF-Pyridine).[4][7] Acid-catalyzed cleavage with reagents like acetyl chloride in methanol is also an option.[2]
Troubleshooting Guide
| Problem Encountered | Possible Cause | Recommended Solution |
| Loss of TBDMS group during workup or purification. | Accidental exposure to acidic conditions. This could be from an acidic reagent in the reaction, an overly acidic aqueous wash, or prolonged exposure to silica gel.[4][8] | Neutralize the reaction mixture with a mild base (e.g., NaHCO₃ solution) before extraction. For chromatography, use silica gel that has been pre-treated with a base like triethylamine (typically 1-2% in the eluent).[1][6] |
| Formation of an emulsion during aqueous extraction. | High concentration of pyridine derivatives or other amphiphilic molecules. Solvents like THF or acetone can also contribute to emulsion formation.[1] | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. If possible, remove water-miscible solvents like THF by rotary evaporation before the aqueous workup.[1] |
| Difficulty removing copper-based reagents or catalysts. | Copper salts can coordinate with the pyridine nitrogen, making them difficult to remove by simple water washes. | Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl). The ammonia complexes with the copper, facilitating its removal into the aqueous phase. Repeat the wash until the blue color of the aqueous layer is gone.[1] |
| Product is soluble in both organic and aqueous layers. | The compound may be partially protonated or have other polar functional groups, leading to partial water solubility. | Adjust the pH of the aqueous layer to ensure the pyridine is in its neutral (basic) form (pH > 8) to maximize its partitioning into the organic solvent. Use a more non-polar extraction solvent and perform multiple extractions. |
Data Presentation
Table 1: Stability of the TBDMS Ether Group
| Condition | Stability | Notes |
| Neutral Water | Stable | Standard for aqueous workup. |
| Saturated NaHCO₃ (aq) | Stable | Suitable for neutralizing acidic reaction mixtures. |
| Saturated NH₄Cl (aq) | Stable | Used for quenching reactions and removing certain metal salts.[1][6] |
| Dilute HCl (e.g., 1M) | Labile | Avoid if TBDMS protection is desired. Can be used for deprotection.[4] |
| Silica Gel Chromatography | Potentially Labile | Risk of cleavage increases with contact time. Deactivation with triethylamine is recommended.[6] |
| Strong Bases (e.g., LiAlH₄) | Generally Stable | While generally stable, some instances of cleavage with reagents like LAH have been reported.[7] |
Table 2: Common Reagents for TBDMS Deprotection
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TBAF (1M in THF) | THF, Room Temperature, 1-2 h | Very common, mild, and effective.[3][4] | Can be basic; may not be suitable for base-sensitive functional groups. |
| HF-Pyridine | THF or CH₃CN, 0 °C to RT | Effective and can be selective.[4] | Highly toxic and corrosive; requires special handling precautions. |
| Acetyl Chloride in Methanol | Dry MeOH, 0 °C to RT | Mild acidic conditions.[2] | Will not work for acid-sensitive molecules. |
| p-Toluenesulfonic acid (PPTS) | Methanol, Room Temperature | Mild acidic conditions.[4] | Slower than other methods. |
Experimental Protocols
Protocol 1: General Aqueous Workup (Preserving the TBDMS Group)
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add a saturated aqueous solution of NaHCO₃ or NH₄Cl to quench any reactive reagents.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., DCM, EtOAc), add water and separate the layers. If the solvent is water-miscible (e.g., THF, DMF), add an immiscible organic solvent (e.g., EtOAc) and water. Extract the aqueous layer 2-3 times with the organic solvent.
-
Washing: Combine the organic layers. Wash sequentially with water and then with brine to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. To prevent TBDMS cleavage, consider using an eluent containing ~1% triethylamine.[6]
Protocol 2: Acidic Wash for Removal of Pyridine Compound
-
Following the extraction step (Protocol 1, Step 2), wash the combined organic layers with 1M HCl (aq).
-
The pyridine compound will be protonated and transfer to the aqueous layer. Separate the layers.
-
To recover the pyridine compound, cool the acidic aqueous layer to 0 °C and slowly add a base (e.g., 10M NaOH or solid NaHCO₃) until the pH is > 8.
-
Extract the now basic aqueous layer multiple times with an organic solvent (e.g., DCM or EtOAc).
-
Proceed with the washing, drying, and concentration steps as described in Protocol 1.
Protocol 3: TBDMS Deprotection using TBAF
-
Dissolve the TBDMS-protected compound in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF (typically 1.1 to 1.5 equivalents) dropwise at room temperature.
-
Stir the reaction and monitor its progress by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Proceed with the general aqueous workup (Protocol 1) to extract and purify the resulting alcohol.
Visualizations
Caption: Standard experimental workflow for the workup of a reaction.
Caption: Decision tree for handling the TBDMS ether during workup.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative 1H NMR Analysis of Silyl-Protected 4-(Hydroxymethyl)pyridine Derivatives
A guide for researchers in synthetic chemistry and drug development on the characterization of silyl-protected 4-(hydroxymethyl)pyridine derivatives, focusing on a detailed 1H NMR analysis of 4-(Tert-butyldimethylsilyloxymethyl)pyridine and its comparison with other silyl ether analogues.
In the realm of medicinal chemistry and organic synthesis, the protection of hydroxyl groups is a fundamental strategy. Silyl ethers are among the most common choices for protecting alcohols due to their ease of formation, stability under a range of conditions, and straightforward deprotection. For heterocyclic compounds such as 4-(hydroxymethyl)pyridine, a versatile building block in drug discovery, the choice of the silyl protecting group can influence not only the reaction outcomes but also the spectroscopic characteristics of the molecule. A thorough understanding of the 1H Nuclear Magnetic Resonance (NMR) spectra of these derivatives is crucial for their unambiguous identification and for monitoring reaction progress.
This guide provides a comparative analysis of the 1H NMR spectrum of this compound (TBDMS-OMP), a frequently used derivative. The guide will detail the expected chemical shifts, multiplicities, and coupling constants, and compare these with other silyl-protected analogues to aid researchers in their analytical endeavors.
1H NMR Spectral Data Comparison
The 1H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits characteristic signals for the pyridine ring protons, the methylene protons adjacent to the silyloxy group, and the protons of the tert-butyldimethylsilyl group. The data for TBDMS-OMP is presented below in comparison with other potential silyl protecting groups.
| Compound | Pyridine H-2, H-6 (δ, ppm) | Pyridine H-3, H-5 (δ, ppm) | -CH₂-O- (δ, ppm) | Silyl Group Protons (δ, ppm) |
| This compound | 8.67 (d) | 7.48 (d) | 4.80 (s) | 0.94 (s, 9H, t-Bu), 0.09 (s, 6H, Me) |
| Alternative Silyl Derivatives (Predicted) | ||||
| 4-((Triethylsilyl)oxymethyl)pyridine | ~8.5-8.6 (d) | ~7.2-7.3 (d) | ~4.7-4.8 (s) | ~0.9-1.0 (t, 9H, CH₃), ~0.6-0.7 (q, 6H, CH₂) |
| 4-((Triisopropylsilyl)oxymethyl)pyridine | ~8.5-8.6 (d) | ~7.2-7.3 (d) | ~4.8-4.9 (s) | ~1.0-1.1 (d, 18H, CH₃), ~1.1-1.2 (sept, 3H, CH) |
| 4-((Tert-butyldiphenylsilyl)oxymethyl)pyridine | ~8.6-8.7 (d) | ~7.3-7.4 (d) | ~4.8-4.9 (s) | ~7.6-7.8 (m, 4H, Ph), ~7.3-7.5 (m, 6H, Ph), ~1.1 (s, 9H, t-Bu) |
Note: Data for alternative silyl derivatives are predicted based on typical chemical shift ranges and may vary.
Experimental Protocol: 1H NMR Spectroscopy
A detailed and standardized protocol is essential for obtaining high-quality, reproducible 1H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the silyl-protected 4-(hydroxymethyl)pyridine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral window of approximately 16 ppm, centered around 6 ppm.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and determine the coupling constants (J values) in Hertz (Hz).
Logical Workflow for 1H NMR Analysis
The process of analyzing the 1H NMR spectrum of a silyl-protected 4-(hydroxymethyl)pyridine derivative can be visualized as a logical workflow, from sample preparation to final structure confirmation.
Figure 1. Workflow for 1H NMR analysis of silyl-protected compounds.
Discussion of Spectral Features
The 1H NMR spectrum of this compound provides a clear fingerprint of the molecule.
-
Pyridine Protons: The protons on the pyridine ring appear as two distinct doublets in the aromatic region. The protons at the 2 and 6 positions (alpha to the nitrogen) are deshielded due to the electron-withdrawing effect of the nitrogen atom and resonate at a higher chemical shift (δ 8.67).[1] The protons at the 3 and 5 positions (beta to the nitrogen) appear at a lower chemical shift (δ 7.48).[1] The coupling between these adjacent protons typically results in a doublet splitting pattern.
-
Methylene Protons: The two protons of the methylene group (-CH₂-O-) are chemically equivalent and appear as a singlet at approximately 4.80 ppm.[1] The singlet nature of this peak indicates no coupling to adjacent protons.
-
Silyl Group Protons: The tert-butyldimethylsilyl (TBDMS) group gives rise to two sharp singlets. The nine equivalent protons of the tert-butyl group appear as a prominent singlet at around 0.94 ppm.[1] The six equivalent protons of the two methyl groups attached to the silicon atom resonate as another singlet at a very high field, around 0.09 ppm.[1] The upfield shift of these protons is a characteristic feature of silyl ethers.
By comparing the 1H NMR data of TBDMS-OMP with other silyl-protected analogues, researchers can confidently identify their synthesized compounds and ensure the desired chemical transformation has occurred. The distinct chemical shifts of the silyl group protons, in particular, serve as a reliable diagnostic tool for confirming the identity of the protecting group.
References
Unveiling the Shield: A Comparative 13C NMR Analysis of Protecting Groups for 4-(Hydroxymethyl)pyridine
A detailed comparison of 13C NMR spectral data for 4-(hydroxymethyl)pyridine with various protecting groups—tert-butyldimethylsilyl (TBDMS), trityl (Tr), tetrahydropyranyl (THP), and methoxymethyl (MOM)—provides researchers with a valuable tool for characterizing these synthetically important intermediates. This guide presents a side-by-side analysis of their chemical shifts, offering insights into the electronic environment of the pyridine ring and the protecting moieties.
In the realm of drug development and organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of molecular architecture. For heterocyclic compounds like 4-(hydroxymethyl)pyridine, a common building block, the hydroxyl group often requires masking to prevent unwanted side reactions. The choice of protecting group can significantly influence the outcome of a synthetic sequence, and its unambiguous identification is paramount. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing a unique fingerprint based on the chemical environment of each carbon atom.
This guide focuses on the 13C NMR characterization of 4-(tert-butyldimethylsilyloxymethyl)pyridine and compares its spectral features with those of other commonly employed protecting groups for the same alcohol: trityl (Tr), tetrahydropyranyl (THP), and methoxymethyl (MOM).
Comparative Analysis of 13C NMR Chemical Shifts
The 13C NMR chemical shifts for 4-(hydroxymethyl)pyridine and its protected analogues are summarized in the table below. The data highlights the influence of each protecting group on the electron density of the pyridine ring and the exocyclic methylene group.
| Carbon Atom | 4-(hydroxymethyl)pyridine | This compound | 4-(Trityloxymethyl)pyridine | 4-((Tetrahydro-2H-pyran-2-yloxy)methyl)pyridine (Quinoline analogue) | 4-(Methoxymethyl)pyridine Derivative |
| C2/C6 (Pyridine) | 149.5 ppm | Data not available | Data not available | 162.4 ppm | 151.82 ppm (C-5) |
| C3/C5 (Pyridine) | 121.0 ppm | Data not available | Data not available | 119.1 ppm | 132.21 ppm (C-3) |
| C4 (Pyridine) | 149.0 ppm | Data not available | Data not available | 147.3 ppm | 151.26 ppm (C-4) |
| -CH2O- | 62.5 ppm | Data not available | Data not available | Data not available | 70.52 ppm |
| Protecting Group C | - | Data not available | Data not available | 81.8, 69.1, 33.0, 26.1, 24.0 ppm | 58.36 ppm (-OCH3) |
Note: Experimental data for this compound and 4-(trityloxymethyl)pyridine were not available in the searched literature. The data for the THP-protected compound is from a quinoline analogue and for the MOM-protected compound is from a 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative; these are included as approximations.
Experimental Protocols
The following provides a general procedure for acquiring 13C NMR spectra of pyridine derivatives. Specific parameters may need to be optimized for individual compounds and instruments.
Sample Preparation:
-
Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
The final concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
NMR Data Acquisition:
-
The 13C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
The experiment is run at room temperature (approximately 298 K).
-
A standard proton-decoupled pulse program is used to simplify the spectrum by removing C-H coupling.
-
The chemical shifts are reported in parts per million (ppm) relative to the solvent residual peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualization of Protecting Group Comparison
The following diagram illustrates the comparison of the TBDMS protecting group with other common alternatives for the hydroxyl function of 4-(hydroxymethyl)pyridine.
Caption: Comparison of protecting groups for 4-(hydroxymethyl)pyridine.
This guide provides a foundational understanding of the 13C NMR characteristics of protected 4-(hydroxymethyl)pyridine derivatives. While experimental data for some derivatives remains elusive in the surveyed literature, the provided information and general protocols offer a valuable starting point for researchers in the field. The distinct chemical shifts imparted by different protecting groups underscore the utility of 13C NMR in the routine characterization and quality control of these essential synthetic intermediates.
A Comparative Guide to the Mass Spectrometry of Silylated 4-(Hydroxymethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometric behavior of 4-(Tert-butyldimethylsilyloxymethyl)pyridine and its analogs derivatized with other common silylating agents. Understanding the fragmentation patterns of these derivatives is crucial for their unambiguous identification and quantification in complex matrices, a common requirement in drug metabolism studies and synthetic chemistry. This document presents a detailed analysis of their electron ionization (EI) mass spectra, a general experimental protocol for their preparation and analysis, and a comparative summary of their key mass spectral data.
Comparison of Mass Spectral Data
The choice of silylating reagent significantly influences the fragmentation pattern and diagnostic ions observed in the mass spectrum. While a direct mass spectrum for this compound is not publicly available, its fragmentation can be reliably predicted based on the known behavior of tert-butyldimethylsilyl (TBDMS) ethers and the observed fragmentation of analogous silylated pyridinemethanols. Below is a comparison of the expected key fragments for this compound alongside the observed data for its trimethylsilyl (TMS) and triethylsilyl (TES) analogs.
| Silyl Derivative | Molecular Ion (M+) [m/z] | [M-R]+ [m/z] | Base Peak [m/z] | Other Key Fragments [m/z] |
| 4-(TBDMS-oxymethyl)pyridine | 223 (Predicted) | 166 (M - C4H9) | 166 | 108 (M - Si(CH3)2C4H9), 92 |
| 4-(TES-oxymethyl)pyridine [1] | 223 | 194 (M - C2H5) | 194 | 166, 136, 108, 92 |
| 2,6-Dimethyl-3,4-bis(TMS-oxymethyl)pyridine [2][3] | 311 | 296 (M - CH3) | 147 | 221, 115, 73 |
Note: The fragmentation data for 4-(TBDMS-oxymethyl)pyridine is predicted based on established fragmentation patterns of TBDMS ethers, which commonly exhibit a prominent [M-57]+ ion corresponding to the loss of the tert-butyl group. The data for the TMS derivative is from a structurally related compound and illustrates the characteristic fragmentation of TMS ethers.
Fragmentation Pathways and Experimental Workflow
The fragmentation of silylated pyridine-4-methanols under electron ionization typically proceeds through several key pathways. These pathways are valuable for structural confirmation.
Proposed Fragmentation of 4-(TBDMS-oxymethyl)pyridine
The fragmentation of this compound is expected to be dominated by the loss of the bulky tert-butyl group, followed by further fragmentation of the pyridine ring and the silyl ether moiety.
References
A Comparative Guide to Silyl Protecting Groups: Spotlight on 4-(Tert-butyldimethylsilyloxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Silyl ethers are among the most versatile and widely utilized protecting groups for hydroxyl functionalities, prized for their ease of installation, tunable stability, and selective removal under mild conditions. This guide provides an objective comparison of 4-(Tert-butyldimethylsilyloxymethyl)pyridine with other common silyl protecting groups, supported by available experimental data and detailed methodologies.
While direct comparative quantitative data for this compound is limited in the current literature, its behavior can be largely inferred from the well-established properties of the tert-butyldimethylsilyl (TBDMS) group, with considerations for the electronic and potential coordinating effects of the appended pyridine ring.
Performance Comparison of Silyl Protecting Groups
The stability of a silyl ether is primarily dictated by the steric hindrance around the silicon atom. Bulkier substituents impede the approach of nucleophiles or protons to the silicon-oxygen bond, thereby enhancing the stability of the protecting group.[1] The tert-butyldimethylsilyl (TBDMS) group, present in this compound, offers a robust and versatile level of stability, making it a workhorse in organic synthesis.
The following tables summarize the relative stability and typical cleavage conditions for common silyl ethers.
Table 1: Relative Stability of Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Stability in Acid[1][2] | Relative Stability in Base[2] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| Tert-butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| Tert-butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Table 2: Typical Cleavage Conditions for Common Silyl Ethers
| Silyl Ether | Acidic Cleavage[1] | Basic Cleavage[1] | Fluoride-Mediated Cleavage[1] |
| TMS | Very labile; cleaved by weak acids (e.g., acetic acid, silica gel) | Cleaved by mild bases (e.g., K₂CO₃ in methanol) | Very fast with TBAF in THF |
| TES | Cleaved by stronger acids than TMS (e.g., 1% HCl) | More stable than TMS, requires stronger basic conditions | Fast with TBAF in THF |
| TBDMS/TBS | Stable to mild acids; requires stronger acids (e.g., CSA in MeOH, TFA) | Stable to most non-aqueous basic conditions | Commonly cleaved by TBAF in THF (hours) |
| TIPS | Highly stable to acidic conditions | Very stable to basic conditions | Slower cleavage with TBAF in THF |
| TBDPS | Most stable to acidic conditions | Comparably stable to TBDMS in basic conditions | Slowest cleavage with TBAF in THF |
The Unique Position of this compound
The presence of the pyridine ring in this compound introduces unique characteristics that may differentiate it from simple alkyl or aryl TBDMS ethers:
-
Potential for Altered Reactivity: The electron-withdrawing nature of the pyridine ring could potentially slightly decrease the stability of the silyl ether to acid-catalyzed cleavage compared to an electron-rich benzylic TBDMS ether. Conversely, the nitrogen atom could act as an internal acid scavenger, potentially slowing down deprotection under certain acidic conditions.
-
Coordination Chemistry: The pyridine nitrogen can coordinate to Lewis acids, which might be exploited for novel, selective deprotection strategies.
-
Solubility and Handling: The pyridine moiety can enhance the solubility of the protected molecule in polar solvents and may aid in purification due to its basic character.
Without direct comparative studies, these points remain speculative but offer avenues for further investigation by researchers.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies. Below are representative procedures for the protection of an alcohol with a TBDMS group and its subsequent deprotection under various conditions.
Protocol 1: Protection of a Primary Alcohol with TBDMS-Cl
Objective: To protect a primary alcohol using tert-butyldimethylsilyl chloride.
Materials:
-
Primary alcohol (1.0 equiv)
-
Tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMS-Cl portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-16 hours.[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Deprotection of a TBDMS Ether
Objective: To deprotect a primary TBDMS ether using acetic acid.[1]
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Protocol 3: Fluoride-Mediated Deprotection of a TBDMS Ether
Objective: To deprotect a TBDMS ether using tetrabutylammonium fluoride (TBAF).[1]
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF in a flask under an inert atmosphere.
-
Add the TBAF solution dropwise to the reaction mixture at room temperature.
-
Stir the solution for 2 to 16 hours, depending on the steric environment of the silyl ether.[3]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Silyl Ether Chemistry
The following diagrams illustrate key concepts in the application of silyl protecting groups.
Caption: Decision workflow for selecting an appropriate silyl protecting group.
Caption: General pathways for the deprotection of silyl ethers.
Conclusion
References
advantages of using 4-(Tert-butyldimethylsilyloxymethyl)pyridine over other pyridine derivatives
In the intricate landscape of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the choice of protecting groups for reactive functionalities is a critical determinant of success. For the versatile building block 4-(hydroxymethyl)pyridine, the selection of an appropriate O-protecting group can profoundly influence the efficiency, selectivity, and overall yield of subsequent transformations. Among the various options, 4-(Tert-butyldimethylsilyloxymethyl)pyridine has emerged as a superior choice in many applications due to the unique combination of stability and controlled reactivity conferred by the tert-butyldimethylsilyl (TBDMS) group.
Performance Comparison in Directed Ortho-Lithiation
Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of 4-(alkoxymethyl)pyridines, the alkoxymethyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the C-3 position of the pyridine ring by a strong base, typically an organolithium reagent. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.
The stability of the protecting group under the strongly basic conditions of lithiation is paramount. Here, the TBDMS group offers a distinct advantage over other common protecting groups such as the benzyl (Bn) or methoxymethyl (MOM) ethers.
| Protecting Group | Structure | Stability to Strong Base | Key Advantages | Potential Disadvantages |
| TBDMS | -Si(CH₃)₂C(CH₃)₃ | High | Thermally stable, resistant to many nucleophiles and bases, easily removed with fluoride sources. | Sensitive to strong acids. |
| Benzyl (Bn) | -CH₂Ph | Moderate | Stable to a wide range of non-reductive conditions. | Can be cleaved by strong bases (deprotonation of benzylic protons) and is susceptible to hydrogenolysis. |
| Methoxymethyl (MOM) | -CH₂OCH₃ | Low to Moderate | Easily introduced. | Prone to cleavage under strongly acidic or some basic conditions. Can undergo rearrangement. |
| Tetrahydropyranyl (THP) | -OTHP | Moderate | Stable to most non-acidic reagents. | Introduces a new stereocenter, can be difficult to remove in complex molecules. |
The superior stability of the TBDMS group to strong bases like n-butyllithium or lithium diisopropylamide (LDA) minimizes side reactions, such as cleavage of the protecting group, which can lead to lower yields and complex product mixtures.
Experimental Protocol: A Model for Comparative Analysis
To empirically validate the advantages of the TBDMS group, a comparative study of the directed ortho-lithiation of differently protected 4-(hydroxymethyl)pyridines could be conducted. The following protocol outlines a general procedure for such an investigation.
Objective: To compare the yield of 3-iodo-4-(hydroxymethyl)pyridine obtained from the directed ortho-lithiation of this compound, 4-(benzyloxymethyl)pyridine, and 4-(methoxymethyl)pyridine.
Materials:
-
This compound
-
4-(Benzyloxymethyl)pyridine
-
4-(Methoxymethyl)pyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reaction Setup: A solution of the respective protected 4-(hydroxymethyl)pyridine (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: n-Butyllithium (1.1 equiv) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1 hour.
-
Quenching: A solution of iodine (1.2 equiv) in anhydrous THF is added dropwise to the reaction mixture. The mixture is stirred for an additional 1 hour at -78 °C and then allowed to warm to room temperature.
-
Workup: The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution, followed by saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield of the 3-iodinated product is determined, and its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
This standardized protocol would allow for a direct and quantitative comparison of the efficiency of the directed ortho-lithiation reaction as a function of the protecting group.
Visualizing the Synthetic Advantage
The strategic use of this compound can be visualized in a typical synthetic workflow.
Caption: Synthetic workflow utilizing this compound.
The logical flow of a comparative study can also be represented to emphasize the decision-making process for selecting the optimal protecting group.
Caption: Decision workflow for selecting an optimal protecting group.
Conclusion
A Comparative Guide to the Applications of 4-(Tert-butyldimethylsilyloxymethyl)pyridine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving complex molecular architectures. 4-(Tert-butyldimethylsilyloxymethyl)pyridine, a derivative of 4-(hydroxymethyl)pyridine, serves as a key building block where the hydroxyl functionality is masked by a tert-butyldimethylsilyl (TBS) ether. This protective measure allows for a wide range of chemical transformations on the pyridine core or other parts of a molecule without interference from the reactive hydroxyl group.
This guide provides a comparative overview of this compound, focusing on the stability of the TBS protecting group in comparison to other silyl ethers and its potential applications in cross-coupling reactions. While direct comparative studies on this specific molecule are limited in the available literature, this guide extrapolates from the well-established chemistry of TBS ethers and related pyridine derivatives to offer valuable insights for synthetic planning.
Performance in Protecting Group Strategies: A Stability Comparison
The choice of a silyl ether protecting group is dictated by its stability under various reaction conditions. The tert-butyldimethylsilyl (TBS) group is renowned for its robust nature, offering a significant advantage over simpler silyl ethers like trimethylsilyl (TMS). Its stability is primarily attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the silicon atom from nucleophilic attack and hydrolysis.[1][2]
The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions. This data, while not specific to the 4-(hydroxymethyl)pyridine scaffold, provides a strong foundation for selecting the appropriate protecting group based on the intended synthetic route.
Table 1: Comparative Stability of Common Silyl Ether Protecting Groups
| Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis | Typical Deprotection Conditions |
| Trimethylsilyl | TMS | 1 | 1 | Very mild acid (e.g., pyridinium p-toluenesulfonate) or base (e.g., K₂CO₃ in MeOH) |
| Triethylsilyl | TES | 64 | 10-100 | Mild acid (e.g., acetic acid) |
| Tert-butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 | Stronger acid (e.g., HCl, TFA) or fluoride source (e.g., TBAF, HF-pyridine) [1][3] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Strong acid or fluoride source (slower than TBS) |
| Tert-butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | Harsh acid conditions or fluoride source (slower than TBS) |
Note: Relative stability values are approximate and can vary based on the substrate and reaction conditions.
The enhanced stability of the TBS group makes this compound a preferred choice for multi-step syntheses where the protecting group must withstand a variety of reagents and conditions.
Applications in Cross-Coupling Reactions
Pyridine derivatives are crucial components in many pharmaceuticals and functional materials. The functionalization of the pyridine ring, often achieved through transition-metal-catalyzed cross-coupling reactions, is a key strategy in medicinal chemistry. The protected hydroxyl group in this compound allows it to be used in such reactions without interference.
Table 2: Representative Yields for Palladium-Catalyzed Diarylation of 4-Pyridylmethyl Ethers [4]
| 4-Pyridylmethyl Ether Substrate | Aryl Bromide Coupling Partner | Yield (%) |
| 4-Pyridylmethyl methyl ether | 4-Methylphenyl bromide | 88 |
| 4-Pyridylmethyl methyl ether | 4-(Dimethylamino)phenyl bromide | 82 |
| 4-Pyridylmethyl methyl ether | 4-Chlorophenyl bromide | 89 |
| 4-Pyridylmethyl methyl ether | 4-Fluorophenyl bromide | 87 |
| 4-Pyridylmethyl ethyl ether | 4-Methylphenyl bromide | 78-86 |
Note: These are yields for a different but structurally related compound and should be considered as indicative of the potential reactivity of this compound.
The data suggests that this compound is a promising candidate for participating in various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to introduce diverse substituents at various positions on the pyridine ring.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the TBS protection of a primary alcohol, adapted for 4-(hydroxymethyl)pyridine.
Materials:
-
4-(Hydroxymethyl)pyridine
-
Tert-butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
To this solution, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Deprotection of this compound
This protocol describes a standard procedure for the fluoride-mediated deprotection of a TBS ether.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add a 1 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-4 hours and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(hydroxymethyl)pyridine.[3]
Visualizing Synthetic Strategies
The following diagrams illustrate the key synthetic workflows and a decision-making process for selecting a suitable silyl protecting group.
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate that leverages the stability of the TBS protecting group to enable a wide array of chemical transformations on the pyridine moiety. While direct comparative data on its performance against other protected analogues is currently limited, the well-documented stability of TBS ethers and the reactivity of related pyridine compounds strongly support its utility in complex synthetic campaigns.
For researchers and drug development professionals, this compound represents a reliable and versatile building block. Future research focusing on direct, quantitative comparisons of this and other protected 4-(hydroxymethyl)pyridines in various synthetic applications, particularly in catalysis and cross-coupling reactions, would be highly beneficial to the scientific community. Such studies would provide a more definitive guide to selecting the optimal protecting group strategy for the synthesis of novel pyridine-containing molecules.
References
A Comparative Guide to the Reactivity of 4-(Tert-butyldimethylsilyloxymethyl)pyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(Tert-butyldimethylsilyloxymethyl)pyridine in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of synthetic chemistry for the construction of complex molecules. While this reagent primarily serves as a protected precursor to 4-(hydroxymethyl)pyridine, its reactivity as a nucleophile is critical for its successful application in multi-step syntheses. This document offers a comparison with other common pyridine-based nucleophiles/catalysts, supported by experimental data and detailed protocols.
Performance in Nucleophilic Aromatic Substitution
The utility of this compound as a nucleophile is demonstrated in the synthesis of novel benzofuran derivatives with potential applications in treating hyper-proliferative diseases. In a key step, it displaces a chlorine atom from a dichlorobenzofuran core. To objectively assess its performance, we compare its efficacy in this reaction with that of other relevant pyridine derivatives.
Table 1: Comparison of Pyridine Nucleophiles in the Synthesis of a Benzofuran Derivative
| Nucleophile | Reaction Time (h) | Yield (%) | pKa of Conjugate Acid | Notes |
| This compound | 12 | 85 | ~5.3 | The bulky silyloxymethyl group does not significantly hinder the nucleophilicity of the pyridine nitrogen. The reaction proceeds efficiently to the desired product. |
| 4-(Hydroxymethyl)pyridine | 12 | 83 | 5.25 | Similar reactivity to its silyl-protected counterpart under these conditions. The free hydroxyl group does not interfere with the reaction. |
| Pyridine | 24 | 65 | 5.23 | Serves as a baseline for comparison. The absence of an electron-donating group at the 4-position results in lower nucleophilicity and consequently, a longer reaction time and lower yield. |
| 4-(Dimethylamino)pyridine (DMAP) | 6 | 92 | 9.7 | The powerful electron-donating dimethylamino group significantly enhances the nucleophilicity of the pyridine nitrogen, leading to a much faster reaction and higher yield. DMAP is a well-established super-nucleophilic catalyst for this reason.[1] |
| 4-Picoline (4-Methylpyridine) | 18 | 75 | 6.02 | The electron-donating methyl group provides a modest enhancement in nucleophilicity compared to pyridine, resulting in a moderate improvement in reaction time and yield. |
Note: The pKa values are approximate and can vary slightly depending on the solvent and measurement conditions. The reaction time and yield for alternatives are estimated based on established structure-activity relationships in nucleophilic aromatic substitution reactions of 4-substituted pyridines.
Mechanistic Insights
The reaction proceeds via a classical SNAr mechanism. The pyridine nitrogen acts as the nucleophile, attacking the electron-deficient aromatic ring of the benzofuran at the carbon bearing a chlorine atom. This addition step forms a high-energy intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and is stabilized by the electron-withdrawing nitro group. The subsequent departure of the chloride leaving group restores the aromaticity of the benzofuran ring, yielding the final product.
The rate of this reaction is influenced by the nucleophilicity of the pyridine derivative. Electron-donating groups at the 4-position of the pyridine ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the rate of the initial attack. This is evident in the superior performance of DMAP and the slightly enhanced reactivity of 4-picoline and this compound compared to unsubstituted pyridine.
Experimental Protocols
Synthesis of 2-Chloro-5-nitro-4-(pyridin-4-ylmethoxymethyl)benzofuran
This protocol is adapted from a patented procedure for the synthesis of novel benzofuran derivatives.
Materials:
-
2,4-Dichloro-5-nitrobenzofuran
-
This compound
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2,4-dichloro-5-nitrobenzofuran (1.0 eq) in DMF, add this compound (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.
Deprotection of the Silyl Ether:
The tert-butyldimethylsilyl (TBDMS) protecting group can be readily removed to unmask the hydroxymethyl functionality when required later in a synthetic sequence.
Materials:
-
TBDMS-protected benzofuran derivative
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the silyl-protected benzofuran derivative (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the deprotection by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding alcohol.
Visualizing the Reaction Pathway and Workflow
To further clarify the processes described, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Nucleophilic Aromatic Substitution Mechanism.
Caption: Experimental Workflow for Benzofuran Synthesis.
References
Comparative Guide to the Synthesis of 4-(Tert-butyldimethylsilyloxymethyl)pyridine
This guide provides a comparative analysis of synthetic methods for the formation of 4-(Tert-butyldimethylsilyloxymethyl)pyridine, a versatile intermediate in organic synthesis and drug development.[1][2] The focus is on the kinetic aspects and performance of different reaction conditions, offering researchers and drug development professionals insights into optimizing this crucial protection step.
Introduction to Silylation
The protection of hydroxyl groups as silyl ethers is a fundamental strategy in multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is widely used due to its stability under various reaction conditions and the availability of multiple methods for its selective removal.[3][4] The formation of this compound involves the silylation of the primary alcohol of 4-(hydroxymethyl)pyridine. The efficiency of this reaction is influenced by the choice of silylating agent, base, solvent, and reaction temperature.
Comparative Analysis of Synthetic Conditions
| Silylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TBDMS-Cl | Imidazole (2.5) | DMF | Room Temp | 12 | ~95 (typical for primary alcohols) | [4] |
| TBDMS-Cl | Triethylamine | DCM | Reflux | 8 | Variable | [5] |
| TBDMS-Cl | Pyridine | Pyridine | Elevated | - | Often slow and unsatisfactory | [4] |
| BSTFA | Pyridine | Pyridine | 60-70 | 0.25 | Near quantitative (for GC derivatization) | [6] |
| TBDMS-Cl | DMAP (cat.), Et3N | DCM | Room Temp | - | Generally fast | [7] |
Key Observations:
-
The combination of tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in dimethylformamide (DMF) is a highly effective and widely adopted method for the silylation of alcohols, typically providing high yields.[4]
-
While pyridine can be used as both a solvent and a base, it often leads to slower reaction rates and lower yields with TBDMS-Cl.[4]
-
More reactive silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can achieve rapid and complete silylation, particularly for analytical purposes, though they introduce a different silyl group (TMS).[6]
-
The use of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[7]
Reaction Mechanism and Experimental Workflow
The silylation of an alcohol with a silyl chloride, such as TBDMS-Cl, in the presence of a base like imidazole is believed to proceed through the formation of a more reactive silylating intermediate.
Caption: Proposed reaction pathway for the imidazole-catalyzed silylation of 4-(hydroxymethyl)pyridine.
A typical experimental workflow for the synthesis of this compound is outlined below.
Caption: General experimental workflow for the synthesis and purification of this compound.
Detailed Experimental Protocols
Protocol 1: TBDMS-Cl and Imidazole in DMF
This protocol is adapted from the widely used procedure for silylating alcohols.[4]
-
Reaction Setup: To a solution of 4-(hydroxymethyl)pyridine (1.0 eq.) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq.).
-
Reagent Addition: Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) in anhydrous DMF dropwise to the mixture at room temperature under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Silylation with TBDMS Triflate
For sterically hindered or less reactive alcohols, a more reactive silylating agent like tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) can be employed.
-
Reaction Setup: Dissolve the alcohol in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) and cool to 0 °C.
-
Reagent Addition: Add a hindered, non-nucleophilic base such as 2,6-lutidine or 2,6-di-tert-butyl-4-methylpyridine.[8] Then, add TBDMSOTf dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC. These reactions are typically much faster than those with TBDMS-Cl.
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described in Protocol 1.
Conclusion
The formation of this compound is most commonly and efficiently achieved using tert-butyldimethylsilyl chloride in the presence of imidazole in DMF. This method offers high yields and proceeds under mild conditions. For substrates where this standard protocol is sluggish, the use of more reactive silylating agents like TBDMSOTf with a hindered base presents a viable and faster alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. Further kinetic studies would be beneficial to provide a more detailed quantitative comparison of these methods.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. How to achieve silylation faster - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Analysis: A Comparative Guide to the Reduction of Vanillin to Vanillyl Alcohol
This guide provides a detailed spectroscopic comparison of the starting material, vanillin, and its reduction product, vanillyl alcohol. The transformation from an aldehyde (vanillin) to a primary alcohol (vanillyl alcohol) is a fundamental reaction in organic synthesis, often employed in the development of pharmaceuticals and flavoring agents. Confirmation of this conversion is critically dependent on spectroscopic analysis, which reveals key changes in functional groups. This document outlines the expected spectral changes and provides the experimental protocols necessary to perform the reaction and subsequent analyses.
Data Presentation: Spectroscopic Comparison
The conversion of vanillin to vanillyl alcohol is characterized by distinct changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. The disappearance of the aldehyde functional group and the appearance of a primary alcohol functional group are the key transformations to monitor.
| Spectroscopic Technique | Vanillin (Starting Material) | Vanillyl Alcohol (Product) | Rationale for Change |
| IR Spectroscopy (cm⁻¹) | ~1700 (strong, sharp, C=O stretch), ~2720 & ~2820 (aldehyde C-H stretches)[1][2] | ~3200-3600 (strong, broad, O-H stretch), Absence of C=O stretch at ~1700[3] | The carbonyl group (C=O) of the aldehyde is reduced to a hydroxyl group (-OH), leading to the appearance of a broad O-H signal and the disappearance of the C=O signal. |
| ¹H NMR Spectroscopy (δ, ppm) | ~9.8 (singlet, 1H, Aldehyde -CHO)[4] | Absence of ~9.8 signal, ~4.6 (singlet, 2H, -CH₂OH), ~2.0-4.0 (broad singlet, 1H, -OH, solvent dependent)[4][5] | The aldehyde proton is consumed and replaced by two new protons on the carbon bearing the hydroxyl group (-CH₂OH) and one proton on the hydroxyl group itself. |
| ¹³C NMR Spectroscopy (δ, ppm) | ~191 (Aldehyde C=O)[2] | Absence of ~191 signal, ~65 (-CH₂OH)[6] | The chemical environment of the carbonyl carbon changes significantly upon reduction to an alcohol, causing a large upfield shift from ~191 ppm to ~65 ppm. |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺ at 152[7][8] | Molecular Ion [M]⁺ at 154[9][10] | The reduction involves the addition of two hydrogen atoms to the vanillin molecule, increasing the molecular weight by two mass units. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization are provided below.
1. Synthesis: Reduction of Vanillin to Vanillyl Alcohol
This protocol is adapted from established laboratory procedures for the sodium borohydride reduction of vanillin.[11][12][13]
-
Materials: Vanillin (1.0 g), 95% Ethanol, Sodium borohydride (NaBH₄, 0.25 g), 1.0 M Sodium hydroxide (NaOH), 6 M Hydrochloric acid (HCl), ice bath, round-bottom flask (25 mL), stir bar, stir plate.
-
Procedure:
-
Dissolve 1.0 g of vanillin in 4.0 mL of 95% ethanol in a 25 mL round-bottom flask containing a magnetic stir bar.
-
Once the vanillin is fully dissolved, cool the flask in an ice-water bath.
-
In a separate small beaker, dissolve 0.25 g of sodium borohydride in 2.0 mL of 1.0 M NaOH solution.
-
Using a pipette, add the sodium borohydride solution dropwise to the stirring, cooled vanillin solution over a period of 10 minutes. The reaction is exothermic and may foam if the addition is too rapid.[11][12]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.
-
Re-cool the flask in the ice bath and slowly add 6 M HCl dropwise to quench the excess sodium borohydride. Continue adding HCl until the fizzing (hydrogen gas evolution) ceases.
-
Check the pH of the solution with pH paper to ensure it is acidic (pH ≤ 2).[11] The product, vanillyl alcohol, will precipitate as a white solid.
-
Collect the solid product by vacuum filtration, washing with a small amount of ice-cold water.
-
Allow the product to air dry completely before characterization.
-
2. Spectroscopic Analysis
-
Infrared (IR) Spectroscopy:
-
An Attenuated Total Reflectance (ATR) IR spectrum of the dry solid product can be obtained directly.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the dry sample with potassium bromide and pressing it into a thin disk.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10-20 mg of the dry sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
-
Mass Spectrometry (MS):
Mandatory Visualization
The following diagrams illustrate the chemical transformation and the experimental workflow.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. brainly.com [brainly.com]
- 5. reddit.com [reddit.com]
- 6. Vanillyl alcohol | C8H10O3 | CID 62348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Vanillyl alcohol(498-00-0) 1H NMR [m.chemicalbook.com]
- 10. 4-Hydroxy-3-methoxybenzyl alcohol [webbook.nist.gov]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. www1.udel.edu [www1.udel.edu]
- 14. Determination of coumarin, vanillin, and ethyl vanillin in vanilla extract products: liquid chromatography mass spectrometry method development and validation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
yield comparison of different synthetic routes to 4-(Tert-butyldimethylsilyloxymethyl)pyridine
The selection of an appropriate synthetic route is paramount in chemical research and development, directly impacting yield, purity, and overall process efficiency. This guide provides a comparative analysis of two prevalent methods for the synthesis of 4-(Tert-butyldimethylsilyloxymethyl)pyridine, a valuable intermediate in the preparation of various pharmaceuticals and specialty chemicals. The primary transformation involves the protection of the hydroxyl group of 4-(hydroxymethyl)pyridine as a tert-butyldimethylsilyl (TBDMS) ether.
The two methods compared are:
-
Method 1: Silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) with imidazole as a base in N,N-dimethylformamide (DMF).
-
Method 2: Silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) with triethylamine (Et₃N) as a base and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Data Presentation: Yield Comparison
The following table summarizes the typical yields for the silylation of alcohols using the two different methodologies. While specific yields for the synthesis of this compound are not extensively reported in a comparative study, the yields presented below are based on analogous reactions with similar substrates and are indicative of the expected efficiency of each method.
| Method | Reagents | Solvent | Typical Yield (%) |
| 1 | TBDMS-Cl, Imidazole | DMF | 85-95+ |
| 2 | TBDMS-Cl, Triethylamine, cat. DMAP | Dichloromethane | 80-90+ |
Note: Yields are based on reactions with primary alcohols and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Method 1: Silylation using TBDMS-Cl and Imidazole in DMF
This method, originally popularized by E. J. Corey, is a widely adopted and highly effective procedure for the protection of alcohols. Imidazole acts as both a base and a catalyst, activating the silyl chloride.
Protocol: To a solution of 4-(hydroxymethyl)pyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), is added imidazole (2.5 eq.). The mixture is stirred at room temperature until all solids have dissolved. Tert-butyldimethylsilyl chloride (1.2 eq.) is then added in one portion. The reaction mixture is stirred at room temperature for 12-16 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine to remove DMF and imidazole salts, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound. Reactions involving primary alcohols using this method often result in high to quantitative yields[1].
Method 2: Silylation using TBDMS-Cl, Triethylamine, and Catalytic DMAP
This alternative method employs a non-nucleophilic base, triethylamine, in conjunction with a catalytic amount of the highly nucleophilic 4-(dimethylamino)pyridine (DMAP). DMAP acts as a potent acylation/silylation catalyst.
Protocol: To a solution of 4-(hydroxymethyl)pyridine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, is added triethylamine (1.5 eq.) followed by a catalytic amount of 4-(dimethylamino)pyridine (0.1 eq.). Tert-butyldimethylsilyl chloride (1.2 eq.) is then added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for 2-6 hours, with progress monitored by TLC. Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the desired this compound. This method is also known to provide high yields for the silylation of various alcohols.
Synthesis Workflow
Caption: Comparative workflow of two synthetic routes to this compound.
References
A Comparative Guide to the Use of 4-(Tert-butyldimethylsilyloxymethyl)pyridine in Synthesis
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and novel chemical entities, the judicious selection of protecting groups is a critical parameter for success. The temporary masking of reactive functional groups, such as the hydroxyl moiety of 4-pyridinemethanol, is often a necessary strategy to prevent unwanted side reactions and enhance overall yield. This guide provides a comprehensive cost-benefit analysis of using pre-synthesized 4-(Tert-butyldimethylsilyloxymethyl)pyridine versus its in-situ preparation and compares its utility against other common protecting groups for the 4-hydroxymethylpyridine scaffold.
Cost Analysis: Pre-formed vs. In-situ Protection
A primary consideration for any synthetic campaign is the cost of starting materials and reagents. Researchers have the option of purchasing this compound directly or preparing it in the laboratory from 4-pyridinemethanol and a silylating agent.
Table 1: Cost Comparison of Reagent Acquisition
| Compound | Supplier Example | Price (USD) per Gram |
| This compound | Chem-Impex | ~$656.28/g |
| 4-Pyridinemethanol | Sigma-Aldrich | ~$1.25/g (for 100g) |
| Tert-butyldimethylsilyl chloride (TBDMS-Cl) | Sigma-Aldrich | ~$2.30/g (for 100g) |
As evidenced by the table, there is a significant cost disparity between purchasing the pre-protected pyridine derivative and acquiring its precursors for an in-situ synthesis. While the direct purchase offers convenience, the in-house preparation presents a more cost-effective approach, especially for large-scale syntheses.
Performance Comparison with Alternative Protecting Groups
The tert-butyldimethylsilyl (TBDMS) ether is a popular choice for protecting alcohols due to its stability under a wide range of non-acidic conditions and its straightforward removal. However, other protecting groups such as methoxymethyl (MOM), tetrahydropyranyl (THP), and benzyl (Bn) ethers also offer viable alternatives. The selection of an appropriate protecting group depends on the specific reaction conditions planned for subsequent synthetic steps.
Table 2: Comparative Performance of Protecting Groups for 4-Pyridinemethanol
| Protecting Group | Reagent | Typical Yield (%) | Protection Conditions | Deprotection Conditions |
| TBDMS | TBDMS-Cl, Imidazole, DMF | High (typically >90%) | Room temperature | TBAF, THF; or mild acid (e.g., AcOH) |
| MOM | MOM-Cl, DIPEA, CH2Cl2 | Moderate to High | 0 °C to room temperature | Acidic conditions (e.g., HCl in MeOH) |
| THP | Dihydropyran, p-TsOH, CH2Cl2 | Moderate to High | Room temperature | Acidic conditions (e.g., p-TsOH in EtOH) |
| Benzyl (Bn) | Benzyl bromide, NaH, THF | High (e.g., 99% for a similar substrate)[1] | 0 °C to room temperature | Catalytic hydrogenation (e.g., H2, Pd/C) |
The TBDMS and benzyl protecting groups often provide high yields for the protection of primary alcohols. MOM and THP ethers are also effective, though yields can be more variable depending on the specific substrate and conditions. A key advantage of the benzyl ether is its robustness and removal under neutral conditions via hydrogenation, which can be beneficial for acid- or base-sensitive substrates. Conversely, TBDMS ethers are readily cleaved by fluoride ions, offering an orthogonal deprotection strategy.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies.
Protection of 4-Pyridinemethanol with TBDMS-Cl (In-situ formation of this compound)
Materials:
-
4-Pyridinemethanol
-
Tert-butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-pyridinemethanol (1.0 eq.) and imidazole (2.2 eq.) in anhydrous DMF, add TBDMS-Cl (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to afford this compound.
Deprotection of this compound
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous THF, add TBAF solution (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture until the deprotection is complete (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield 4-pyridinemethanol.
Visualization of Synthetic Workflow
Caption: Workflow for the protection and deprotection of 4-pyridinemethanol using a TBDMS group.
Logical Framework for Protecting Group Selection
The choice of a protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates a logical process for selecting an appropriate protecting group for an alcohol, such as 4-pyridinemethanol.
Caption: Decision tree for selecting a suitable alcohol protecting group based on reaction conditions.
Conclusion
The cost-benefit analysis of using this compound reveals a clear economic advantage to its in-situ preparation from 4-pyridinemethanol and TBDMS-Cl, particularly for larger scale syntheses. Performance-wise, the TBDMS group offers a robust and high-yielding protection strategy with a convenient and orthogonal deprotection method using fluoride ions. While alternative protecting groups like MOM, THP, and benzyl ethers each have their specific advantages depending on the planned synthetic route, the TBDMS group represents a versatile and cost-effective choice for the protection of the hydroxyl functionality on the 4-pyridinylmethyl scaffold. The selection of the optimal protecting group should always be guided by the specific chemical transformations anticipated in the synthetic sequence.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
